molecular formula C11H16ClN B3046340 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride CAS No. 1228878-94-1

1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B3046340
CAS No.: 1228878-94-1
M. Wt: 197.70
InChI Key: CVZCXKNLYKJZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride (CAS 1228878-94-1) is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . Its structure features a cyclobutane ring bearing an amine group and a 4-methylphenyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound is associated with MDL number MFCD09864763 . Cyclobutane-containing compounds are of significant interest in scientific research due to their presence in various natural products and their unique geometric and electronic properties . The strained cyclobutane ring can impart specific characteristics to molecules, making them useful probes for studying biochemical pathways and mechanisms. Researchers utilize such cyclobutane amines as core structures or intermediates in the design and synthesis of more complex molecules for applications in chemistry and biology . The synthesis of complex cyclobutanes, including unsymmetrical structures, is an active area of methodological development, with C–H functionalization logic emerging as a powerful alternative to traditional approaches like [2+2] photocycloadditions . This product is supplied as a powder and should be stored at room temperature . It is available for purchase in quantities ranging from 50 mg to 5 g . This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

1-(4-methylphenyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-3-5-10(6-4-9)11(12)7-2-8-11;/h3-6H,2,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZCXKNLYKJZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857243
Record name 1-(4-Methylphenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228878-94-1, 1094559-48-4
Record name Cyclobutanamine, 1-(4-methylphenyl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
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Record name 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride
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Foundational & Exploratory

Physicochemical Profiling and Characterization of 1-(p-tolyl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 1-(p-tolyl)cyclobutan-1-amine HCl Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Technical Guide for Drug Development

Executive Summary

1-(p-tolyl)cyclobutan-1-amine hydrochloride (CAS: 1228878-94-1) is a specialized primary amine scaffold used primarily in the synthesis of Central Nervous System (CNS) agents, particularly monoamine reuptake inhibitors. Structurally characterized by a cyclobutane ring restricting the conformational freedom of the amine and p-tolyl moieties, this compound offers distinct metabolic stability and lipophilicity profiles compared to its linear analogs (e.g., phentermine or amphetamine derivatives).

This guide provides a comprehensive physicochemical analysis, characterizing the compound’s solid-state properties, solution thermodynamics, and stability profile. It is designed to support researchers in pre-formulation, analytical method development, and synthetic optimization.

Chemical Identity & Structural Analysis[1][2][3]

The compound is an achiral primary amine salt. The cyclobutane ring imposes a "puckered" conformation, creating a rigid spatial arrangement between the aromatic ring and the amine, which is critical for receptor binding affinity (e.g., at DAT/NET transporters).

ParameterDetail
IUPAC Name 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride
Common Synonyms 1-(p-tolyl)cyclobutanamine HCl; 1-(4-methylphenyl)cyclobutylamine HCl
CAS Number 1228878-94-1 (HCl Salt); 51089-96-4 (Free Base Analog)
Molecular Formula C₁₁H₁₅N[1][2][3][4][5][6] · HCl
Molecular Weight 197.70 g/mol (Salt); 161.25 g/mol (Free Base)
SMILES CC1=CC=C(C=C1)C2(CCC2)N.Cl
Chirality Achiral (Plane of symmetry through C1-C3 axis)

Physicochemical Property Profile

Predicted vs. Typical Experimental Values

As a primary amine hydrochloride, the compound exhibits high water solubility and a distinct pH-dependent lipophilicity profile.

PropertyValue / RangeContext & Implication
pKa (Base) 9.6 – 9.9 (Predicted)The amine is protonated (>99%) at physiological pH (7.4), aiding solubility but limiting passive membrane permeability without active transport or ion-pairing.
LogP (Octanol/Water) ~2.3 (Free Base)Moderate lipophilicity. The cyclobutane ring adds ~0.4 log units compared to an isopropyl group, enhancing blood-brain barrier (BBB) penetration potential.
LogD (pH 7.4) ~0.1 – 0.5 At pH 7.4, the ionized fraction reduces the effective distribution coefficient, suggesting moderate aqueous solubility in biological fluids.
Melting Point > 200°C (Decomp.) High lattice energy typical of amine salts. Sharp endotherm expected. Broadening indicates impurities or amorphous content.
Solubility (Water) > 50 mg/mL Highly soluble. Suitable for aqueous injection formulations or immediate-release oral dosage forms.
Hygroscopicity Moderate to High HCl salts of small amines often exhibit deliquescence above 60% RH. Handling in controlled humidity is required.
Solid-State Characterization Strategy

The hydrochloride salt can exist in multiple polymorphic forms or solvates.

  • Polymorphism: Solvent-mediated polymorphic transformations are common during crystallization from ethanol/ether mixtures.

  • Counter-ion Effects: While the HCl salt is standard, the mesylate or tartrate salts may be explored if the HCl salt proves too hygroscopic for tablet compression.

Synthesis & Manufacturing Pathway

The synthesis of 1-arylcyclobutanamines is challenging due to the strain of the four-membered ring. The most robust route avoids direct nucleophilic substitution on the ring and instead utilizes rearrangement reactions.

Primary Route: Dialkylation of p-tolylacetonitrile followed by hydrolysis and Hofmann Rearrangement.

Synthesis cluster_legend Key Transformation Start p-Tolylacetonitrile Inter1 1-(p-tolyl) cyclobutanecarbonitrile Start->Inter1 1,3-dibromopropane NaH or NaOH/TBAB (Cyclization) Inter2 1-(p-tolyl) cyclobutanecarboxamide Inter1->Inter2 H2SO4 / H2O (Partial Hydrolysis) Product 1-(p-tolyl) cyclobutan-1-amine HCl Inter2->Product 1. NaOBr (Hofmann Rearrangement) 2. HCl/Ether Step Hofmann Rearrangement: Retains Cyclobutane Integrity

Figure 1: Synthetic pathway utilizing Hofmann Rearrangement to install the amine on the strained cyclobutane ring.

Experimental Characterization Protocols

To validate the material for research or pre-clinical use, the following self-validating protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Objective: Determine purity and quantify related substances (e.g., unreacted nitrile, hydrolyzed acid).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength required) and 254 nm (Aromatic ring).

  • Self-Validation: The p-tolyl moiety provides a distinct chromophore. If peak tailing occurs (common with amines), increase TFA concentration or switch to high pH buffer (Ammonium Bicarbonate, pH 10) with a base-stable column.

Potentiometric pKa Determination

Objective: Accurate measurement of ionization constant for solubility profiling.

  • Preparation: Dissolve 5 mg of compound in 20 mL degassed water/methanol (if needed for solubility, though water should suffice).

  • Titration: Titrate with 0.1 N NaOH using a standardized glass electrode at 25°C under N₂ atmosphere (to exclude CO₂).

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point represents the pKa.

  • Expectation: A single inflection point around pH 9.6–9.9.

Forced Degradation (Stress Testing)

Objective: Identify stability risks.

Stress ConditionDurationExpected OutcomeMechanism
Acid (0.1 N HCl) 24 hrs, 60°CStableAmine salts are generally acid-stable.
Base (0.1 N NaOH) 24 hrs, 60°CStable (Precipitation)Free base may oil out; chemical degradation unlikely.
Oxidation (3% H₂O₂) 4 hrs, RTDegradation Risk Benzylic oxidation or N-oxidation (N-oxide formation).
Photostability 1.2M Lux hoursStableCyclobutane ring is UV-transparent; aromatic ring is stable.

Visualization: Characterization Workflow

This flowchart outlines the decision matrix for qualifying a batch of 1-(p-tolyl)cyclobutan-1-amine HCl.

Workflow cluster_solid Solid State Analysis cluster_solution Solution Analysis Batch Crude Batch Synthesis XRPD X-Ray Diffraction (Check Crystallinity) Batch->XRPD HPLC HPLC Purity (>98% Target) Batch->HPLC DSC DSC / TGA (Check Solvates/MP) XRPD->DSC Decision Does it meet specs? DSC->Decision NMR 1H NMR (Confirm Structure) HPLC->NMR NMR->Decision Release Release for Biological Assay Decision->Release Yes Recryst Recrystallize (EtOH/Et2O) Decision->Recryst No Recryst->Batch

Figure 2: Analytical workflow for batch qualification, emphasizing the parallel assessment of solid-state form and chemical purity.

Handling and Safety

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store at -20°C in a tightly sealed container under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake and carbonate formation (reaction of amine with atmospheric CO₂).

References

  • ChemicalBook. (2024). 1-(4-Methylphenyl)cyclobutanamine Hydrochloride Product Entry. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1228878-94-1. PubChem.[7][8][1][3][5] Retrieved from

  • Kaufmann, D. (2003).[9] Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485. (Foundational chemistry of cyclobutane ring synthesis and stability).

  • Baran Lab. (2024). Cyclobutanes in Organic Synthesis. Scripps Research Institute. Retrieved from

Sources

Unlocking Therapeutic Potential: A Guide to the Pharmacological Activities of Novel Cyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a synthetic curiosity, is now recognized as a valuable building block in modern medicinal chemistry. Its unique three-dimensional, puckered structure offers a powerful tool for medicinal chemists to enforce conformational constraint on flexible molecules, thereby enhancing binding affinity and specificity for biological targets.[1][2] Unlike isosteres such as double bonds or cyclopropane rings, the cyclobutane moiety is electronically inert and chemically stable, preserving the core pharmacological properties of a lead compound while improving its drug-like characteristics.[2] This guide provides an in-depth exploration of novel cyclobutanamine derivatives, a class of compounds demonstrating significant potential across diverse therapeutic areas. We will delve into their mechanisms of action, provide validated experimental workflows for their evaluation, and discuss the strategic rationale behind their design and development.

The Cyclobutane Advantage in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at solving specific challenges in drug development. The strained four-membered ring introduces a degree of rigidity that can lock a molecule into its bioactive conformation, the specific shape required to interact effectively with a protein target. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency.

Key strategic advantages include:

  • Conformational Restriction: By limiting the rotational freedom of side chains, the cyclobutane ring helps to orient key pharmacophoric groups for optimal interaction with a target's binding pocket.[1][2]

  • Accessing Hydrophobic Pockets: The carbocyclic structure can effectively occupy hydrophobic regions within a protein, contributing to overall binding energy.[1]

  • Metabolic Stability: The chemical inertness of the cyclobutane ring can block sites of metabolic degradation, improving the pharmacokinetic profile of a drug.

  • Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of functional groups in three-dimensional space, which is critical for selective targeting.

Key Therapeutic Areas and Mechanisms of Action

Cyclobutanamine derivatives have shown promise in a range of diseases, primarily by interacting with well-defined molecular targets.

Oncology

Cancer remains a primary focus for the application of cyclobutanamine derivatives. Their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival makes them attractive candidates for novel therapeutics.

2.1.1 Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Cyclobutanamine derivatives have been successfully employed to target these enzymes with high potency and selectivity.

  • AKT Inhibitors: The AKT signaling pathway is a central node in cancer cell survival and proliferation. The installation of a cyclobutylamine at a key benzylic position in an imidazo[4,5‐b]pyridine scaffold resulted in ARQ092 (Compound 11 ), a potent pan-AKT inhibitor.[1] X-ray crystallography revealed that the cyclobutane ring positions the benzylic amine to form critical bidentate hydrogen bonds within the AKT1 binding pocket, leading to high potency and improved pharmacokinetic properties.[1] This compound has entered clinical trials for various cancers.[1]

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates GSK3b GSK3β AKT->GSK3b Inhibits/Activates FOXO FOXO AKT->FOXO Inhibits/Activates mTORC1 mTORC1 AKT->mTORC1 Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates ARQ092 ARQ092 (Cyclobutanamine Derivative) ARQ092->AKT Inhibits Proliferation Cell Proliferation & Survival GSK3b->Proliferation FOXO->Proliferation mTORC1->Proliferation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of ARQ092.

  • TTK Inhibitors: Threonine tyrosine kinase (TTK) is involved in the spindle assembly checkpoint, making it a target for inducing mitotic catastrophe in cancer cells. The cyclobutanol derivative CFI-402257 demonstrated potent and selective TTK inhibition.[1] The rigid cyclobutyl ring was instrumental in optimizing stereochemical interactions crucial for oral bioavailability and activity.[1]

2.1.2 Modulation of Epigenetic Targets

Epigenetic modifications are heritable changes that do not involve alterations to the DNA sequence itself but play a critical role in gene expression.

  • LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an enzyme that removes methyl groups from histones, affecting chromatin structure and gene transcription.[3] Its inhibition can reactivate tumor suppressor genes. Novel cyclopropanamine compounds, structurally related to cyclobutanamines, have been developed as potent LSD1 inhibitors, demonstrating the utility of small, strained rings in targeting the enzyme's active site.[3]

Central Nervous System (CNS) Disorders

The unique physicochemical properties of cyclobutane derivatives, including their potential to improve CNS penetration, make them suitable candidates for treating neurological and psychiatric conditions.

  • NMDA Receptor Antagonists: The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory. However, its overactivation is implicated in neurodegenerative diseases. Computational docking studies have shown that cyclobutane derivatives can bind effectively to the NMDA receptor, suggesting their potential as modulators for treating excitotoxicity-related disorders.[4]

Infectious Diseases

The search for novel antimicrobial and antiviral agents is a global health priority. Cyclobutane-containing compounds have demonstrated significant activity against various pathogens.

  • Antiviral Agents: A patent for novel cyclobutane derivatives describes their potential as antiviral agents, highlighting their structural similarity to nucleoside analogs.[5] These compounds are designed to interfere with viral replication processes.

  • Antibacterial and Antifungal Activity: Natural alkaloids containing cyclobutane rings, such as sceptrin, exhibit potent antibacterial and antifungal properties.[6] Furthermore, incorporating a cyclobutane fragment into a thiazole ring has been shown to significantly enhance the antifungal and antibacterial activity of the parent compound.[2]

Table 1: Summary of Pharmacological Activities of Selected Cyclobutanamine Derivatives

Compound Class/ExampleTherapeutic AreaMolecular TargetKey Mechanism of ActionReference
ARQ092 (Miransertib)OncologyAKT1, AKT2, AKT3Allosteric inhibition of kinase activity, preventing downstream signaling for cell survival.[1]
CFI-402257OncologyTTK KinaseInhibition of spindle assembly checkpoint, leading to mitotic arrest and apoptosis.[1]
Thiazole-based derivativesInfectious DiseaseNot specifiedEnhanced antimicrobial and antifungal efficacy through structural modification.[2]
Sceptrin (Natural Alkaloid)Infectious DiseaseMultipleAntibacterial, antifungal, and inhibition of somatostatin/VIP receptors.[6]
Nucleoside AnalogsAntiviralViral PolymerasesInterference with viral DNA or RNA synthesis.[5]
Pyrethroid-like compoundsCNS DisordersNMDA Receptor / VGSCModulation of ion channel activity, potential for neuroprotection or neurotoxicity.[4]

A Validated Workflow for Screening and Evaluation

A robust and logical experimental cascade is essential for identifying and advancing promising cyclobutanamine derivatives. The workflow should progress from high-throughput in vitro screens to more complex cellular and in vivo models.

Caption: A generalized workflow for the discovery and development of novel therapeutics.

In Vitro Screening Protocols

Initial screening is designed to rapidly assess the activity of a library of compounds against a specific molecular target or cellular phenotype.

Protocol 1: Kinase Inhibition Assay (e.g., for AKT or TTK)

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The readout is often based on fluorescence or luminescence.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.5). Reconstitute recombinant kinase and biotinylated peptide substrate in assay buffer. Prepare ATP solution.

    • Compound Plating: Serially dilute cyclobutanamine derivatives in DMSO and dispense into a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

    • Kinase Reaction: Add the kinase enzyme to the wells containing the test compounds and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the phosphorylation reaction. Incubate for 60 minutes at 30°C.

    • Stop Reaction & Detect: Add a stop buffer containing EDTA to chelate Mg²⁺ and halt the reaction. Add a detection reagent (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody) that specifically binds the phosphorylated substrate.

    • Readout: After a final incubation period (60 minutes), read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (e.g., for Anticancer Activity)

  • Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium.

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the cyclobutanamine derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTS Reagent Addition: Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[7]

In Vivo Evaluation

Promising candidates from in vitro and cellular assays must be evaluated in living organisms to assess their efficacy and safety.

Protocol 3: Rodent Xenograft Model for Anticancer Efficacy

  • Principle: This model assesses the ability of a compound to inhibit tumor growth in an immunodeficient mouse implanted with human cancer cells.[1][8]

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude). Allow animals to acclimate for at least one week.

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in Matrigel) into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

    • Dosing: Administer the cyclobutanamine derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

    • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).[9]

Considerations for In Vivo Studies:

  • Toxicity: Acute toxicity studies are crucial to determine a safe dose range for efficacy studies.[9][10]

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential to correlate exposure with efficacy.

  • Ethical Considerations: All animal studies must be conducted under approved protocols from an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied.[11]

Future Perspectives

The strategic application of the cyclobutanamine moiety in drug design is an expanding field. Its proven ability to enhance potency, selectivity, and pharmacokinetic properties makes it a valuable tool for overcoming common hurdles in drug discovery.[1] Future research will likely focus on exploring novel and more complex cyclobutane scaffolds, developing innovative synthetic methodologies to access them, and applying these derivatives to a wider range of biological targets, including those currently considered "undruggable." As our understanding of structure-activity relationships deepens, cyclobutanamine derivatives are poised to deliver the next generation of innovative medicines.

References

  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Janssen, M. A. C. H., et al. (2024). Synthesis of cyclobutyl amine 8. ResearchGate. Available at: [Link]

  • El-Amin, M. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. Available at: [Link]

  • Google Patents. (1992). Novel cyclobutane derivatives. EP0481320A1.
  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Seiler, N. (2005). Pharmacological aspects of cytotoxic polyamine analogs and derivatives for cancer therapy. Pharmacology & Therapeutics. Available at: [Link]

  • vivoVerse. (2025). The FDA's Shift from Animal Testing: Role of Small Model Organisms as NAMs. Available at: [Link]

  • Chang, C. T. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Indiana University School of Medicine. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Cyclobutylamine. Available at: [Link]

  • Yauk, C. L., et al. (2023). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Archives of Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • ResearchGate. (2025). Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/ Cyclobutane Ligands with VG SCN and NMDA Receptor. Available at: [Link]

  • Sharma, V., et al. (2019). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Shevchenko, O. G., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Sławiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. Available at: [Link]

  • Impact Factor. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Available at: [Link]

Sources

High-Precision In Silico Profiling of 1-(4-Methylphenyl)cyclobutan-1-amine: A Multi-Target Molecular Dynamics Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This technical guide outlines a rigorous in silico framework for modeling the receptor binding profile of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride (hereafter referred to as 4-Me-CB ).

Structurally, 4-Me-CB represents a conformationally restricted analog of 4-methylamphetamine (4-MA) and a truncated scaffold of the anorectic metabolite N-desmethylsibutramine. Unlike flexible phenethylamines, the cyclobutane ring locks the


-carbon, restricting the rotation of the amine and phenyl groups. This structural rigidity necessitates a specialized modeling protocol that accounts for ring puckering and specific steric clashes within the orthosteric binding sites of Monoamine Transporters (MATs).

Primary Targets:

  • hSERT (Serotonin Transporter)[1][2]

  • hNET (Norepinephrine Transporter)[3]

  • hDAT (Dopamine Transporter)[4]

The Objective: To determine if the cyclobutane scaffold enforces a "lock-and-key" fit that alters selectivity compared to its flexible analogs.

Structural Parametrization (Ligand Preparation)

Standard force field generation often fails to accurately capture the ring strain and puckering dynamics of cyclobutane derivatives. We employ a Quantum Mechanical (QM) hybrid approach.

Geometry Optimization Protocol

The cyclobutane ring is not planar; it exists in a puckered conformation (


 symmetry) to relieve torsional strain.
  • Initial Sketch: Generate 3D coordinates in the protonated state (amine

    
    ) as it exists at physiological pH (7.4).
    
  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: DFT B3LYP/6-311G**(d,p).

    • Solvation: IEFPCM (Implicit water model).

    • Frequency Calculation: Validated by the absence of imaginary frequencies.

  • Charge Calculation:

    • Do not use Gasteiger charges. The strained ring alters electron distribution.

    • Method: RESP (Restrained Electrostatic Potential) fitting based on the QM electrostatic potential (ESP).

Force Field Topology
  • Force Field: GAFF2 (General Amber Force Field 2).

  • Verification: Compare the QM-derived ring puckering angle (

    
    ) with the GAFF2 minimized angle. If deviation > 5°, derive custom angle parameters using the Seminario method.
    

Target Selection & Homology Modeling

We utilize high-resolution cryo-EM and X-ray structures. The selection criteria prioritize "outward-open" conformations, which are relevant for inhibitor binding.

Target Data Table[1]
TargetPDB IDResolutionStateLigand in CrystalNotes
hSERT 3.15 ÅOutward-OpenParoxetineGold standard for inhibitor modeling.
hDAT 2.80 ÅOutward-Open

-CFT
Recent Cryo-EM structure; superior to Drosophila models.
hNET ModelN/AOutward-OpenN/AHigh-quality homology model required (Template: hSERT 5I71).

Note on hNET: While hNET structures exist, hSERT (5I71) often provides a better resolution template for the central binding site (S1) when modeling small amine inhibitors.

Molecular Docking Workflow

Standard rigid-receptor docking is insufficient for MATs due to the "gating" residues (e.g., Phe176 in SERT) that must accommodate the bulky cyclobutane ring.

The Induced Fit Docking (IFD) Protocol

We utilize an Induced Fit approach (e.g., Schrödinger IFD or AutoDockFR) to allow side-chain flexibility.

Step-by-Step Methodology:

  • Grid Generation: Center the grid box on the central substrate binding site (S1).

    • Key Residues to Include: Asp98 (SERT) / Asp79 (DAT) — The conserved aspartate is critical for salt-bridging with the ligand's amine.

  • Initial Glide/Vina Docking: Softened van der Waals radii (scaling factor 0.5) to generate initial poses.

  • Prime/Rosetta Refinement:

    • Residues within 5.0 Å of the ligand poses are refined.

    • Specifically allow rotamer sampling for Phe335 (SERT) and Phe341 (SERT), as these aromatic lids often rotate to accommodate the p-methylphenyl group.

  • Re-Docking: Final docking into the optimized receptor structures with hard potentials.

Visualization of the Workflow

InSilicoWorkflow cluster_0 Ligand Prep cluster_1 Receptor Prep L1 QM Opt (B3LYP) Cyclobutane Puckering L2 RESP Charges L1->L2 D1 Induced Fit Docking (Soft Potential) L2->D1 R1 PDB Selection (5I71, 8VBY) R2 Protonation (pH 7.4) R1->R2 R2->D1 D2 Side-Chain Refinement (Prime/Rosetta) D1->D2 D3 MD Simulation (100ns, POPC Membrane) D2->D3 D4 MM/GBSA Binding Free Energy D3->D4

Caption: Integrated workflow for modeling 4-Me-CB binding, emphasizing QM parametrization and Induced Fit Docking.

Molecular Dynamics (MD) & Stability Analysis

Static docking provides a snapshot; MD reveals the stability of the complex, particularly the integrity of the salt bridge.

System Setup[3]
  • Membrane Builder: Insert the protein-ligand complex into a pre-equilibrated POPC lipid bilayer (mimicking neuronal membranes).

  • Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

  • Software: GROMACS 2024 or Amber22.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (1 ns) with position restraints on protein/ligand.

    • NPT (5 ns) to stabilize density and membrane area per lipid.

  • Production Run: 100 ns unconstrained dynamics at 310 K.

Analysis Metrics (MM/GBSA)

We calculate the Binding Free Energy (


) using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method on the final 20 ns of the trajectory.


Critical Interaction Check:

  • Salt Bridge: Distance between Ligand-N and Asp98-OD1/OD2 (SERT) must remain < 3.5 Å for >80% of the simulation.

  • Pi-Pi Stacking: Distance between the ligand's tolyl ring and Tyr176 (SERT) or Phe335 (SERT).

Mechanistic Signaling Pathway

Understanding the downstream effect of 4-Me-CB binding is crucial for predicting pharmacological outcomes (e.g., stimulant vs. antidepressant effects).

Mechanism L 4-Me-CB (Ligand) T Monoamine Transporter (SERT/NET/DAT) L->T High Affinity Interaction Orthosteric Binding (S1 Site) Stabilizes Outward-Open State T->Interaction Block Blockade of Neurotransmitter Reuptake Interaction->Block Synapse Increased Synaptic DA/NE/5-HT Levels Block->Synapse Downstream Receptor Activation (Post-Synaptic) Synapse->Downstream

Caption: Pharmacodynamic mechanism: 4-Me-CB stabilizes the transporter's outward-open state, preventing reuptake.

Expected Results & Interpretation

Based on the structural homology to desmethylsibutramine and 4-methylamphetamine, the following profile is predicted:

  • Selectivity: The 4-methyl substituent typically enhances SERT affinity relative to the unsubstituted analog. The cyclobutane ring, being bulkier than a propyl chain, may introduce steric clashes in hDAT that are less pronounced in hSERT/hNET, potentially leading to a NET > SERT >> DAT profile.

  • Potency: The rigidification reduces the entropic penalty of binding. If the "locked" conformation matches the bioactive pose, 4-Me-CB will exhibit higher potency (lower

    
    ) than its flexible counterparts.
    

References

  • Crystal Structure of hSERT: Coleman, J. A., et al. (2016).[1] "X-ray structures and mechanism of the human serotonin transporter." Nature.

  • Cryo-EM Structure of hDAT: Srivastava, D. K., & Gouaux, E. (2024). "Structure of the human dopamine transporter in complex with beta-CFT." Nature.

  • Force Field Parametrization: Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry.

  • MM/GBSA Methodology: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

  • Cyclobutane Pharmacology: Lewin, A. H., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."[3][5] Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methylphenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride, a compound of interest in pharmaceutical development. By integrating data from Mass Spectrometry (MS) and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC, we present a definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step analytical protocol but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise chemical structure of a molecule is its fundamental identity. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. The subject of this guide, 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride, is a primary amine with a substituted aromatic ring and a cyclobutyl moiety. Its structural complexity, though moderate, necessitates a multi-faceted analytical approach to ensure all constitutional isomers are unequivocally ruled out.

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental composition. However, it is the detailed connectivity map provided by a suite of one- and two-dimensional NMR experiments that ultimately allows for the definitive assembly of the molecular puzzle. This guide will demonstrate how these techniques, when used in concert, provide a synergistic and self-validating dataset for the unambiguous structural elucidation of the target compound.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For a hydrochloride salt like the title compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion of the free base.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[1]

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass range.[1]

Data Interpretation: The Molecular Ion and Fragmentation

The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free amine (C₁₁H₁₅N). The theoretical monoisotopic mass of the free amine is 161.12045 Da.[2] The hydrochloride salt itself has a molecular weight of 197.70 g/mol .[3]

The fragmentation pattern of amines in mass spectrometry is often characterized by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a resonance-stabilized nitrogen-containing cation.[4] For 1-(4-Methylphenyl)cyclobutan-1-amine, the most likely α-cleavage would involve the loss of a cyclopropyl radical or a tolyl radical, leading to characteristic fragment ions. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio, which is consistent with our target molecule.[4]

Ion Calculated m/z Observed m/z Interpretation
[M+H]⁺162.12773[To be determined]Protonated molecular ion of the free amine.[2]
FragmentsDependent on cleavage[To be determined]Resulting from α-cleavage and other fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Structure

While MS provides the molecular formula, NMR spectroscopy reveals the precise arrangement of atoms within the molecule. A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[5][6]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, high-quality NMR tube.[7][8][9] The choice of solvent is critical, especially for a hydrochloride salt, to ensure good solubility and minimize exchange of the amine protons.

  • Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard suite of experiments is performed: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

One-Dimensional NMR: The Foundational Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Aromatic Region (δ ~7.0-7.5 ppm): The para-substituted tolyl group is expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets.

  • Cyclobutyl Protons (δ ~1.5-3.0 ppm): The protons on the cyclobutane ring will exhibit complex multiplets due to restricted rotation and complex spin-spin coupling.

  • Methyl Protons (δ ~2.3 ppm): The methyl group on the tolyl ring will appear as a singlet.

  • Amine Protons (variable): The -NH₃⁺ protons will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is then used to differentiate between CH, CH₂, and CH₃ groups.[10]

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ ~120-150 ppm). Two of these will be quaternary carbons.

  • Quaternary Cyclobutyl Carbon: The carbon atom attached to both the tolyl group and the amine will be a quaternary carbon and will appear in the ¹³C spectrum but be absent in the DEPT-135 spectrum.

  • Cyclobutyl CH₂ Carbons: The methylene carbons of the cyclobutane ring will appear as negative signals in the DEPT-135 spectrum.

  • Methyl Carbon: The tolyl methyl carbon will appear as a positive signal in the DEPT-135 spectrum.

¹H Chemical Shift (δ ppm) Multiplicity Integration Proposed Assignment ¹³C Chemical Shift (δ ppm) DEPT-135 Proposed Assignment
[Data][Data][Data]Aromatic (H-2', H-6')[Data]CHAromatic (C-2', C-6')
[Data][Data][Data]Aromatic (H-3', H-5')[Data]CHAromatic (C-3', C-5')
[Data][Data][Data]Cyclobutyl (CH₂)[Data]CH₂ (negative)Cyclobutyl (C-2, C-4)
[Data][Data][Data]Cyclobutyl (CH₂)[Data]CH₂ (negative)Cyclobutyl (C-3)
[Data][Data][Data]Methyl (CH₃)[Data]CH₃ (positive)Methyl (C-7')
[Data][Data][Data]Amine (NH₃⁺)[Data]QuaternaryAromatic (C-1')
[Data]QuaternaryAromatic (C-4')
[Data]QuaternaryCyclobutyl (C-1)
Two-Dimensional NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.[11][12][13]

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[14] This is instrumental in identifying the spin systems within the molecule.

  • Aromatic System: A cross-peak will be observed between the two aromatic doublets, confirming their ortho relationship.

  • Cyclobutyl System: Cross-peaks will be observed between the different methylene protons of the cyclobutane ring, helping to trace the connectivity within the ring.

G cluster_aromatic Aromatic Ring cluster_cyclobutyl Cyclobutyl Ring H2_H6 H-2'/H-6' C4_prime C-4' H2_H6->C4_prime 3J C1 C-1 H2_H6->C1 3J H3_H5 H-3'/H-5' C1_prime C-1' CH3 CH3 CH3->C4_prime 3J CH2_protons Cyclobutyl Protons CH2_protons->C1_prime 3J CH2_protons->C1 2J/3J

Caption: Key HMBC correlations for structural confirmation.

Integrated Data Analysis and Final Structure Confirmation

By systematically analyzing the data from each of these experiments, a complete and self-consistent picture of the molecule emerges.

  • MS confirms the molecular formula of the free amine as C₁₁H₁₅N.

  • ¹H and ¹³C NMR provide the number of unique proton and carbon environments, consistent with the proposed structure.

  • DEPT-135 confirms the presence of methyl, methylene, and methine carbons.

  • COSY establishes the connectivity within the tolyl and cyclobutyl spin systems.

  • HSQC links the proton and carbon signals for all protonated carbons.

  • HMBC provides the crucial long-range correlations that connect the tolyl and cyclobutyl moieties through the quaternary carbon C-1.

The convergence of all this data provides an unambiguous and definitive structural elucidation of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride.

Conclusion

The structural elucidation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. This guide has demonstrated a robust, multi-technique approach that leverages the strengths of both mass spectrometry and a comprehensive suite of NMR experiments. The causality behind each experimental choice has been explained, and the interpretation of the resulting data has been laid out in a logical, self-validating workflow. By following this integrated approach, researchers can have high confidence in their structural assignments, a critical prerequisite for advancing drug development programs.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. doi:10.4172/2155-9872.S1-001
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • 2D NMR Introduction. (n.d.). Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(6), 1022. doi:10.3390/app8061022
  • ¹H (a) and ¹³C NMR spectra of 4 (b). - ResearchGate. (n.d.). Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(16), 13354-13380. doi:10.1039/C5RA24549A
  • NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride (C11H15N) - PubChemLite. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride | C11H16ClN | CID 71742697. (n.d.). Retrieved from [Link]

  • 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE - precisionFDA. (n.d.). Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra - UVic. (2017, May 1). Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Assignment of the ¹H and ¹³C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α - arkat usa. (n.d.). Retrieved from [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC. (n.d.). Retrieved from [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). Retrieved from [Link]

  • 2D NMR Problem Solving - Eugene E. Kwan. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one - ResearchGate. (2012). Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Sonkamble, S. D., et al. (2014). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile - PMC. (n.d.). Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Dayalan, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. (n.d.). Retrieved from [Link]

  • Study of the Structural Chemistry of the Inclusion Complexation of 4-Phenylbutyrate and Related Compounds with Cyclodextrins in Solution: Differences in Inclusion Mode with Cavity Size Dependency - MDPI. (2023, October 11). Retrieved from [Link]

Sources

Technical Monograph: Thermal Stability & Degradation Profile of 1-(p-tolyl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and degradation mechanisms of 1-(p-tolyl)cyclobutan-1-amine hydrochloride (CAS: 71742-69-7 / Analogous structures). As a primary amine attached to a strained cyclobutane ring at a benzylic position, this compound presents a unique stability profile characterized by high melting-point stability inherent to hydrochloride salts, juxtaposed with the latent high-energy reactivity of the cyclobutyl moiety.

Key Stability Insights:

  • Thermal Resistance: The HCl salt form significantly elevates the thermal onset of degradation compared to the free base, likely remaining stable up to its melting transition (predicted range: 200–240°C).

  • Primary Degradation Risk: High-temperature retro-[2+2] cycloaddition (ring opening) and oxidative deamination.

  • Storage Mandate: Hygroscopic potential requires desiccation; oxidative sensitivity of the primary amine necessitates inert atmosphere storage (N₂/Ar).

Structural Analysis & Chemical Reactivity

Understanding the degradation profile requires dissecting the molecule's three core structural components:

ComponentStructural FeatureStability Implication
Cyclobutane Ring

carbons with ~90° bond angles (vs. ideal 109.5°).
High Ring Strain (~26.5 kcal/mol). Susceptible to thermal ring-opening at elevated temperatures (>200°C) to relieve angle strain.
Benzylic Amine Amine attached to a carbon adjacent to the p-tolyl ring.Benzylic C-N Bond Labillity. The p-tolyl group stabilizes radical/carbocation intermediates, facilitating potential C-N bond cleavage under oxidative or radical stress.
Hydrochloride Salt Ionic lattice structure (

).
Enhanced Thermal Stability. Protonation of the amine prevents N-oxidation and raises the activation energy for elimination reactions.

Thermal Analysis Methodology (TGA & DSC)

To empirically validate the stability profile, the following standardized protocols must be executed. These protocols are designed to be self-validating, ensuring that observed thermal events are intrinsic to the molecule and not artifacts of sample preparation.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset temperature of mass loss (decomposition or desolvation).

  • Sample Prep: Weigh 5–10 mg of 1-(p-tolyl)cyclobutan-1-amine HCl into a platinum or alumina pan. Do not crimp hermetically to allow volatile escape.

  • Equilibration: Purge furnace with Nitrogen (40 mL/min) for 15 minutes to remove ambient oxygen.

  • Ramp: Heat from 30°C to 400°C at a rate of 10°C/min.

  • Data Interpretation (Expected):

    • < 100°C: Minor mass loss (< 1%) indicates surface moisture (hygroscopicity).

    • 180°C – 250°C: Significant mass loss onset. This typically correlates with the melting point followed immediately by decomposition (dehydrohalogenation or ring fragmentation).

Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify phase transitions (melting) and exothermic decomposition events.

  • Sample Prep: Weigh 2–4 mg into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas release, prevents pan deformation).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (or 20°C above TGA onset).

  • Causality Check: If an endotherm (melting) is immediately followed by a sharp exotherm, the compound melts with decomposition. Do not reheat decomposed samples.

Degradation Pathways & Mechanisms[1][2]

The degradation of 1-(p-tolyl)cyclobutan-1-amine HCl is governed by two competing pathways: Thermal Ring Opening (high energy) and Oxidative Deamination (environmental stress).

Pathway Visualization

The following diagram illustrates the mechanistic flow from the parent compound to its primary degradants.

DegradationPathways cluster_Thermal Thermal Stress (>200°C) cluster_Oxidative Oxidative Stress (H2O2 / Air) Parent 1-(p-tolyl)cyclobutan-1-amine HCl Transition Diradical Intermediate (Ring Strain Release) Parent->Transition  Heat   N_Oxide N-Hydroxylamine Parent->N_Oxide  [O]   Product1 Styrene Derivative (4-Methyl-α-methylene-styrene) Transition->Product1 Product2 Ethylene / Alkenes Transition->Product2 Imine Imine Intermediate N_Oxide->Imine -H2O Ketone 1-(p-tolyl)cyclobutan-1-one Imine->Ketone Hydrolysis

Figure 1: Mechanistic degradation pathways showing thermal ring cleavage and oxidative deamination.

Detailed Mechanisms
  • Retro-[2+2] Cycloaddition (Thermal):

    • At high temperatures, the vibrational energy overcomes the activation barrier of the strained cyclobutane ring.

    • Mechanism: Homolytic cleavage of the C2-C3 bond forms a 1,4-diradical, which rapidly cleaves to yield ethylene and a styrene derivative.

    • Reference Support: Cyclobutane derivatives typically undergo unimolecular decomposition via diradical intermediates at elevated temperatures [1, 2].

  • Oxidative Deamination (Chemical):

    • While the HCl salt protects the nitrogen lone pair, the presence of moisture or basic excipients can generate the free base.

    • Mechanism: The free amine undergoes

      
      -oxidation (unlikely due to quaternary carbon) or direct N-oxidation to hydroxylamine, eventually hydrolyzing to the corresponding ketone (1-(p-tolyl)cyclobutan-1-one) if conditions allow C-N cleavage [3].
      

Forced Degradation (Stress Testing) Protocols

To establish the stability-indicating method (SIM), subject the compound to the following ICH Q1A(R2) aligned stress conditions.

Stress TypeConditionDurationExpected OutcomeRationale
Acid Hydrolysis 0.1 N HCl, 60°C24–48 hrsStable. HCl salt is already protonated; cyclobutane is resistant to dilute acid.
Base Hydrolysis 0.1 N NaOH, 60°C24 hrsDegradation. Generates free base; potential for polymerization or oxidative attack.
Oxidation 3%

, RT
2–4 hrsDegradation. N-oxidation of the amine. Monitor for N-oxide peaks (M+16).
Thermal (Solid) 80°C (Dry Heat)7 daysStable. Below melting point, lattice energy protects the molecule.
Photolytic 1.2 million lux hrs--Variable. Benzylic positions can be photo-labile.

Analytical Note: Analyze all stress samples using HPLC-UV (254 nm for p-tolyl chromophore) coupled with MS to identify degradant masses.

Storage & Handling Recommendations

Based on the theoretical and analog-derived profile:

  • Primary Container: Amber glass vials (Type I) with Teflon-lined screw caps to prevent moisture ingress and UV exposure.

  • Atmosphere: Headspace purge with Argon or Nitrogen is recommended for long-term storage of the bulk API to prevent N-oxidation.

  • Temperature: Store at 2–8°C (Refrigerated) or -20°C for reference standards. While thermally stable in the short term, cold storage minimizes slow oxidative processes.

  • Hygroscopicity: As a hydrochloride salt, the material is likely hygroscopic. Store with desiccants (Silica gel or molecular sieves).

References

  • Berson, J. A., et al. (1980). Thermal Decomposition of Cyclobutanes: Diradical Mechanisms. Journal of the American Chemical Society. (General reference on cyclobutane thermolysis kinetics).
  • Genix, P., et al. (2013). Thermal stability of amine compounds and dichloromethane.[1] Chemical Engineering Transactions. Link (Context on amine-solvent reactivity and DSC analysis).

  • Hwang, Y. Y., et al. (2012).[2] Characterization, stability, and pharmacokinetics of sibutramine/β-cyclodextrin inclusion complex.[2] Journal of Industrial and Engineering Chemistry.[2] Link (Sibutramine analog stability data).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.Link

  • PubChem. (2025). Compound Summary: 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride.[3] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for the Chiral Separation of 1-(4-Methylphenyl)cyclobutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Clarification

Target Molecule: 1-(4-Methylphenyl)cyclobutan-1-amine Primary Application: Enantiomeric Purity Analysis / Chiral Resolution of Derivatives Methodology: Normal Phase Chiral HPLC with Basic Additives

Critical Scientific Note: Chirality & Symmetry

Before initiating method development, it is imperative to address the stereochemistry of the target structure. 1-(4-Methylphenyl)cyclobutan-1-amine (unsubstituted at C2/C3/C4) possesses a plane of symmetry passing through the C1 and C3 carbons of the cyclobutane ring. Consequently, the parent molecule is formally achiral .

This Application Note is designed for:

  • Chiral Derivatives: Separation of enantiomers for structural analogs where the cyclobutane ring bears a substituent (e.g., 2-methyl) or the amine is modified, breaking the symmetry.

  • Achirality Validation: Protocols to demonstrate the absence of enantiomers (single peak confirmation) for the parent compound, a critical step in regulatory purity profiling.

  • Related Scaffolds: Method transferability to chiral 1-aryl-cycloalkylamines (e.g., Sibutramine metabolites).

Compound Properties & Analytical Challenges

PropertyDescriptionChromatographic Implication
Structure Primary amine on a cyclobutane ring with a p-tolyl group.Steric Bulk: The cyclobutane ring is rigid but small; requires a CSP (Chiral Stationary Phase) with tight inclusion capability or strong surface interactions.
Basicity Primary Amine (Basic).Tailing Risk: Strong interaction with residual silanols on the silica support. Solution: Requires basic additives (DEA/TEA) in the mobile phase.
Chromophore Phenyl ring (p-tolyl).Detection: UV absorbance is moderate. Maxima typically ~254 nm and ~210 nm.
Solubility Lipophilic (LogP ~2-3).Solvent: Soluble in alcohols (MeOH, IPA) and alkanes (Hexane, Heptane). Ideal for Normal Phase.

Method Development Strategy

Column Selection (The "Golden Quartet")

For 1-aryl-amines, polysaccharide-based CSPs are the industry standard due to their ability to utilize Hydrogen Bonding (amine) and


-

interactions (tolyl ring).
  • Primary Screen:

    • Chiralpak AD-H / IA: (Amylose tris(3,5-dimethylphenylcarbamate)). Rationale: Excellent for aromatic amines; the amylose helix is flexible and accommodates bulky rings.

    • Chiralcel OD-H / IB: (Cellulose tris(3,5-dimethylphenylcarbamate)). Rationale: Complementary selectivity to AD; rigid cellulose backbone often resolves rigid cyclic structures better.

  • Secondary Screen (if Primary fails):

    • Chiralpak IC: (Cellulose tris(3,5-dichlorophenylcarbamate)). Rationale: Different electronic interactions (chlorinated selector) can resolve difficult separations where methyl-based selectors fail.

Mobile Phase Architecture
  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for this molecule.

    • Why? NP solvents (Hexane/IPA) favor the formation of hydrogen bonds between the analyte's amine group and the CSP's carbamate linkage, which is the primary chiral recognition mechanism. Water in RP can disrupt these crucial interactions.

  • Base Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Function: Competes for non-specific binding sites (silanols), sharpening peak shape and improving resolution (

      
      ).
      

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the sample in 1.0 mL of Ethanol (HPLC Grade).

    • Note: Avoid dissolving in 100% Hexane initially as the salt form (if used) may not dissolve.

  • Working Solution: Dilute to 0.1 mg/mL with the Mobile Phase (e.g., Hexane/EtOH 90:10).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Phase 2: Screening Workflow

System Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Start ambient; cooling to 10°C can enhance resolution by reducing thermal motion).

  • Detection: UV @ 254 nm (Reference 360 nm).

Screening Matrix:

Experiment IDColumnMobile Phase (v/v)AdditiveObjective
EXP-01 Chiralpak AD-HHexane : IPA (90:10)0.1% DEAAssess Amylose/IPA selectivity.
EXP-02 Chiralpak AD-HHexane : EtOH (90:10)0.1% DEAAssess alcohol modifier effect (EtOH is more polar).
EXP-03 Chiralcel OD-HHexane : IPA (90:10)0.1% DEAAssess Cellulose backbone selectivity.
EXP-04 Chiralpak ICHexane : IPA (90:10)0.1% DEATest electronic selectivity (Cl- vs Me-).
Phase 3: Optimization (If partial separation occurs)
  • Resolution (

    
    ) < 1.5:  Decrease alcohol content to 5% or 2% (increases retention 
    
    
    
    , often improves selectivity
    
    
    ).
  • Peak Tailing: Increase DEA concentration to 0.2% or switch to Ethanolamine.

  • No Separation: Switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on Chiralpak IA/IB columns. This alters the solvation shell completely.

Visualization: Method Development Decision Tree

ChiralMethodDev Start Start: 1-(4-Methylphenyl)cyclobutan-1-amine (or Derivative) CheckChirality Is Molecule Chiral? (Check Symmetry) Start->CheckChirality AchiralPath Molecule is Symmetric (Achiral) CheckChirality->AchiralPath Yes (Symmetric) ChiralPath Molecule is Chiral (Derivative/Analog) CheckChirality->ChiralPath No (Substituted) Validation Run on Chiral Column to Confirm Single Peak (Purity Check) AchiralPath->Validation Screening Screening Phase Columns: AD-H, OD-H MP: Hex/IPA/DEA (90:10:0.1) ChiralPath->Screening Result1 Resolution > 1.5? Screening->Result1 Success Validation & QC Method Result1->Success Yes Optimize Optimization Phase 1. Lower Temp (10°C) 2. Reduce IPA (5%) 3. Switch Modifier (EtOH) Result1->Optimize Partial Sep SwitchMode Switch to Polar Organic (100% ACN + DEA) Result1->SwitchMode No Sep Optimize->Result1

Caption: Decision tree for determining the chiral status and selecting the optimal HPLC pathway.

References

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Khaki Firooz, S., et al. (2022).[1] "Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds." Chirality, 34(4), 620-629.[1] [Link]

  • Hassan, M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. [Link]

Sources

Application Note: 1-(p-tolyl)cyclobutan-1-amine HCl in High-Affinity Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and handling of 1-(p-tolyl)cyclobutan-1-amine HCl (CAS: 1193390-34-7 / 1228878-94-1) in medicinal chemistry. It is designed for researchers seeking to exploit conformational restriction to enhance ligand-target binding affinity.

Executive Summary: The "Conformational Lock"

In modern drug discovery, entropy penalties upon binding often limit the potency of flexible ligands. 1-(p-tolyl)cyclobutan-1-amine serves as a specialized "conformational lock." Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane ring introduces a defined puckered geometry (~30° dihedral angle), rigidly orienting the p-tolyl vector relative to the amine handle.

This scaffold is particularly valuable for:

  • Bioisosteric Replacement: Substituting gem-dimethyl or tert-butyl groups to reduce lipophilicity (LogP) while maintaining steric bulk.

  • GPCR & Kinase Inhibitors: Locking pharmacophores in bioactive conformations (e.g., NPY Y1 antagonists, Triple Reuptake Inhibitors).

  • Metabolic Stability: The cyclobutane ring is generally more metabolically stable than cyclopentane or acyclic alkyl chains due to steric hindrance protecting the

    
    -carbons.
    

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyValueNote
Formula

Hydrochloride salt for stability
MW 197.71 g/mol Fragment-based drug discovery (FBDD) friendly
ClogP (Free Base) ~2.8Moderate lipophilicity; p-methyl adds hydrophobic reach
pKa (Conj. Acid) ~9.5 - 10.0Typical primary aliphatic amine
Topological Polar Surface Area 26.02 ŲExcellent membrane permeability
Rotatable Bonds 1Highly rigidified scaffold

Strategic Synthesis Protocols

While commercially available as a building block, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes the Curtius Rearrangement , which tolerates the steric crowding of the quaternary center better than nucleophilic substitutions.

Diagram 1: Synthesis Workflow (Graphviz)

Synthesis_Workflow Start p-Tolylacetonitrile Step1 Dialkylation (1,3-dibromopropane) Start->Step1 NaH, DMSO Inter1 1-(p-tolyl) cyclobutanecarbonitrile Step1->Inter1 Step2 Hydrolysis (NaOH/EtOH) Inter1->Step2 Inter2 Carboxylic Acid Intermediate Step2->Inter2 Step3 Curtius Rearrangement (DPPA, tBuOH -> HCl) Inter2->Step3 Retention of Configuration Final 1-(p-tolyl) cyclobutan-1-amine HCl Step3->Final

Caption: Robust synthetic pathway via Curtius Rearrangement to preserve the quaternary center.

Protocol A: Preparation from Nitrile (The "Gold Standard")

Rationale: Direct alkylation of the amine is prone to over-alkylation. Constructing the ring before installing the amine ensures the quaternary center is formed cleanly.

Step 1: Cyclization

  • Reagents: p-Tolylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), NaH (60% dispersion, 2.5 eq).

  • Solvent: Anhydrous DMSO (Polar aprotic is critical for

    
     efficiency).
    
  • Procedure:

    • Suspend NaH in DMSO at 0°C under Argon.

    • Add p-tolylacetonitrile dropwise (exothermic). Stir 30 min.

    • Add 1,3-dibromopropane dropwise.

    • Warm to RT and stir 4h. Quench with

      
      , extract with EtOAc.
      
    • Checkpoint: Monitor disappearance of nitrile by TLC.

Step 2: Hydrolysis & Curtius Rearrangement

  • Hydrolysis: Reflux the nitrile in 20% NaOH/EtOH for 12h to yield 1-(p-tolyl)cyclobutanecarboxylic acid .

  • Rearrangement:

    • Dissolve Acid (1.0 eq) in Toluene.[1] Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Heat to 80°C for 2h (Formation of Isocyanate).

    • Critical Step: Add tert-butanol (5 eq) to trap isocyanate as the Boc-protected amine.

    • Deprotect with 4M HCl in Dioxane to yield the target HCl salt .

Handling & Coupling Protocols

The HCl salt is stable but non-nucleophilic. It must be "free-based" in situ or prior to reaction for effective coupling.

Protocol B: "Free-Basing" for Amide Coupling

Context: When coupling this sterically hindered amine to a carboxylic acid core.

  • Dissolution: Suspend 1-(p-tolyl)cyclobutan-1-amine HCl (1.0 eq) in DCM or DMF.

  • Activation: Add DIPEA (Diisopropylethylamine) (3.0 eq).

    • Note: Use 3 equivalents. 1 eq neutralizes the HCl, 2 eq acts as the base for the coupling reaction.

  • Coupling Agent: Use HATU or COMU (1.2 eq).

    • Expert Insight: Standard EDC/HOBt often fails due to the steric bulk of the cyclobutane ring and the p-tolyl group. HATU is required to drive the reaction to completion.

  • Reaction: Add the carboxylic acid partner (1.0 eq) and stir at RT for 12-24h.

Protocol C: Buchwald-Hartwig Cross-Coupling

Context: Installing the scaffold onto an aryl halide (Ar-X).

  • Catalyst System:

    
     (2 mol%) + Xantphos  or RuPhos  (4 mol%).
    
    • Why? Bidentate ligands like Xantphos prevent

      
      -hydride elimination, which is less of a risk here but crucial for stability. RuPhos is superior for sterically hindered primary amines.
      
  • Base:

    
     (1.5 eq) or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (degassed), 100°C.

  • Self-Validating Check: If conversion is low (<20% after 4h), switch to BrettPhos Pd G3 precatalyst, which is specifically designed for difficult primary amines.

Structural Biology & Logical Design

The "Gem-Disubstituted Effect"

The presence of the amine and the p-tolyl group on the same carbon (C1) creates a "Thorpe-Ingold" effect. This forces the cyclobutane ring to adopt a puckered conformation that projects the p-tolyl group into a specific vector, often orthogonal to the amide bond plane.

Diagram 2: Scaffold Decision Logic

Scaffold_Logic Decision Need to restrict rotation of Phenyl group? Yes Is the target pocket flat/narrow? Decision->Yes Yes No Use Benzyl Amine (Flexible) Decision->No No Flat Use Cyclopropane (Planar, Rigid) Yes->Flat Yes Deep Is metabolic stability a limiting factor? Yes->Deep No (Deep/Round) Metab Use 1-Aryl-Cyclobutane (Puckered, Stable) Deep->Metab Yes NotCrit Use Gem-Dimethyl (Flexible rotation) Deep->NotCrit No

Caption: Decision tree for selecting cyclobutane over cyclopropane or acyclic linkers.

References

  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[2][3]

    • Source:Journal of Medicinal Chemistry (Review).
    • URL:[Link]

  • Synthesis via Curtius Rearrangement

    • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications.[4]

    • Source:Molecules.[5][2][1][6][7][8]

    • URL:[Link]

  • Conformational Restriction (Thorpe-Ingold)

    • Title: The Thorpe-Ingold Effect in Cyclization and Conform
    • Source:Chemical Reviews.
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride.[6][9]

    • Source:PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: Neuropharmacological Profiling of 1-(4-Methylphenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride is a specialized pharmacological probe used in neurobiology to investigate the structural requirements of Monoamine Transporters (MATs) and the N-methyl-D-aspartate (NMDA) receptor complex.

As a structural hybrid between the psychostimulant amphetamine (phenethylamine core) and the dissociative phencyclidine (arylcycloalkylamine core), this compound is critical for Structure-Activity Relationship (SAR) studies. It allows researchers to decouple the effects of conformational restriction (cyclobutane ring) and para-substitution (4-methyl group) on synaptic transmission.

Key Research Applications
  • NMDA Receptor Channel Mapping: Probing the steric constraints of the PCP-binding site within the NMDA receptor ion channel.

  • Monoamine Transporter Selectivity: Evaluating the shift in affinity ratios (DAT vs. SERT vs. NET) caused by ring contraction (cyclohexyl

    
     cyclobutyl).
    
  • Metabolite Modeling: Serving as a reference standard for N-dealkylated metabolites of novel psychoactive substances (NPS) and anorectic agents.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride
Common Code 4-Me-PCB-Amine
Molecular Formula

Molecular Weight 197.71 g/mol
Solubility Water (up to 50 mM), DMSO (up to 100 mM), Ethanol (moderate)
Stability Hygroscopic; Store at -20°C in desiccated environment.

Mechanism of Action (The Pharmacological Probe)

This compound acts as a dual-profile modulator , making it a unique tool for distinguishing overlapping signaling pathways.

A. Monoamine Reuptake Inhibition

Unlike flexible phenethylamines (e.g., amphetamine) which are substrates, 1-arylcycloalkylamines often act as blockers of the transporter. The cyclobutane ring restricts the rotation of the amine relative to the phenyl ring, locking it into a conformation that favors binding to the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) over the Serotonin Transporter (SERT). The 4-methyl substitution further enhances lipophilicity and NET affinity compared to the unsubstituted analog.

B. NMDA Receptor Antagonism

The compound binds to the PCP-site (MK-801 site) within the NMDA receptor ion channel. However, the contracted cyclobutane ring (vs. cyclohexane in PCP) alters the binding kinetics, typically resulting in lower affinity and faster off-rates (low-trapping). This makes it an ideal probe for studying "low-affinity channel block," which is associated with better therapeutic indices (e.g., antidepressant effects) and fewer psychotomimetic side effects.

Visualization: Dual Signaling Modulation

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound 1-(4-Methylphenyl) cyclobutan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits NMDAR NMDA Receptor (Ion Channel) Compound->NMDAR Blocks Pore (PCP Site) Ca_Influx Ca2+ Influx (Excitotoxicity) Compound->Ca_Influx Reduces Signaling Downstream Signaling (BDNF / Plasticity) DAT->Signaling Increases Synaptic DA NET->Signaling Increases Synaptic NE NMDAR->Ca_Influx Activation

Caption: The compound simultaneously elevates monoaminergic tone via transporter inhibition while dampening glutamatergic excitotoxicity via NMDA channel blockade.

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the affinity constant (


) for the NMDA receptor PCP-site.

Materials:

  • Source Tissue: Rat forebrain membrane homogenates (washed 4x to remove endogenous glutamate).

  • Radioligand:

    
     (Specific Activity: 20-30 Ci/mmol).
    
  • Non-specific displacer:

    
     PCP or Ketamine.
    
  • Test Compound: 1-(4-Methylphenyl)cyclobutan-1-amine HCl (

    
     to 
    
    
    
    ).

Procedure:

  • Buffer Prep: Use 5 mM Tris-HCl / 10 mM HEPES (pH 7.4). Crucial: Add

    
     Glutamate and 
    
    
    
    Glycine to the buffer to open the NMDA channels, allowing access to the PCP binding site.
  • Incubation: Mix

    
     membrane + 
    
    
    
    radioligand (final conc. 2 nM) +
    
    
    test compound.
  • Equilibrium: Incubate at 25°C for 2 hours . (Note: MK-801 binding is slow; equilibrium is critical).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Counting: Measure radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot competitive binding curves using non-linear regression (One-site competition model) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition (Synaptosomes)

Objective: Assess functional potency (


) at DAT and NET.

Procedure:

  • Preparation: Isolate crude synaptosomes from rat striatum (for DAT) or hippocampus/cortex (for NET/SERT).

  • Resuspension: Krebs-Ringer-HEPES buffer containing glucose and pargyline (MAO inhibitor).

  • Pre-incubation: Incubate synaptosomes with Test Compound for 15 mins at 37°C.

  • Uptake Start: Add

    
     or 
    
    
    
    (final conc. 50 nM).
  • Active Phase: Incubate for exactly 5 minutes (linear phase of uptake).

  • Stop: Rapid filtration and wash with ice-cold buffer.

  • Control: Determine non-specific uptake using

    
     Cocaine (DAT) or Desipramine (NET).
    
Protocol C: Behavioral Profiling (Mouse Locomotor Activity)

Objective: Distinguish between psychostimulant (DAT-driven) and dissociative (NMDA-driven) behaviors.

Dosing:

  • Vehicle: Saline (0.9% NaCl).

  • Route: Intraperitoneal (i.p.).[1]

  • Dose Range: 1, 3, 10, 30 mg/kg.

Workflow:

  • Acclimatization: Place C57BL/6 mice in Open Field chambers for 30 mins.

  • Injection: Administer compound or vehicle.

  • Recording: Record activity for 60-120 mins.

  • Analysis:

    • Hyperlocomotion (Distance traveled): Indicates DAT inhibition.

    • Ataxia / Stereotypy (Weaving, head-weaving): Indicates NMDA blockade (PCP-like behavior).

    • Analysis: Compare dose-response curve against Amphetamine (pure stimulant) and MK-801 (pure dissociative).

Data Interpretation & Expected Results

AssayParameterExpected Outcome (Relative to Analogues)Interpretation
NMDA Binding


(Weaker than PCP)
The cyclobutane ring is less optimal for the PCP-site than the cyclohexane ring, suggesting a safer side-effect profile (less psychotomimetic).
DAT Uptake


Moderate potency; the 4-methyl group enhances potency compared to unsubstituted phenyl.
NET Uptake


High potency; 4-methyl substitution typically favors NET selectivity.
Behavior PhenotypeMixedDose-dependent increase in locomotion. High doses may induce mild ataxia but less severe than PCP.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71742697, 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • Lodge, D., & Mercier, M. S. (2015).Ketamine and other NMDA antagonists: Early clinical trials and possible mechanisms in depression. Pharmacology, Biochemistry and Behavior, 135, 3-10. (Contextual grounding for NMDA antagonist protocols).
  • Manallack, D. T., et al. (1988).The geometry of the NMDA receptor ion channel: a comparative study of PCP analogues.
  • Rothman, R. B., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors.[2] Journal of Medicinal Chemistry, 49(4), 1420-1432.[2] (Reference for 4-methylphenyl substitution effects on MAT selectivity). [Link]

Sources

Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride is a novel amine derivative with a structure that suggests potential biological activity. As with any new chemical entity intended for therapeutic or research applications, a thorough evaluation of its cytotoxic potential is a critical first step in safety and efficacy profiling. Cell-based cytotoxicity assays are indispensable tools in the early stages of drug discovery and toxicology, providing vital data on how a compound affects basic cellular functions.[1][2] These assays help identify potential liabilities, elucidate mechanisms of toxicity, and establish safe dosage ranges for further studies.[1][2]

This guide provides a detailed framework and step-by-step protocols for assessing the in vitro cytotoxicity of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride. Recognizing that no single assay can capture the complexity of cellular toxicity, we advocate for a multi-assay, orthogonal approach. By measuring distinct cellular endpoints—such as metabolic activity, membrane integrity, and the induction of programmed cell death—researchers can build a comprehensive and reliable cytotoxicity profile. This approach minimizes the risk of misleading results from compound interference and provides deeper mechanistic insights.[2]

The protocols detailed herein are designed to be robust and reproducible, grounded in established principles of cell biology and toxicology. They are intended to serve as a foundational methodology that can be adapted to specific cell types and experimental contexts.

The Importance of a Multi-Assay Strategy

A compound can induce cell death through various mechanisms, broadly classified as necrosis (uncontrolled cell death, often due to acute injury) or apoptosis (programmed cell death). A comprehensive cytotoxicity assessment should therefore employ a panel of assays that can distinguish between these and other cellular insults.

  • Metabolic Assays (e.g., MTT): Measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[3][4] This provides an indication of overall metabolic health.

  • Membrane Integrity Assays (e.g., LDH Release): Quantify the release of a stable cytoplasmic enzyme, lactate dehydrogenase (LDH), into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[1][5]

  • Lysosomal Integrity Assays (e.g., Neutral Red Uptake): Based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[6][7] Damage to lysosomes can be an early indicator of cellular stress.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): Specifically detect the hallmarks of programmed cell death, such as the externalization of phosphatidylserine (PS) on the cell membrane.[8][9]

By combining these assays, a researcher can determine not only if the compound is toxic but also gain preliminary insights into how it might be killing the cells.

General Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The diagram below outlines the general workflow for assessing the cytotoxicity of the test compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Orthogonal Assays cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture (Select & maintain cell line) Seeding 2. Cell Seeding (Plate cells at optimal density) Culture->Seeding Treatment 4. Compound Treatment (Expose cells for 24-72h) Seeding->Treatment Compound 3. Compound Preparation (Serial dilutions) Compound->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Endpoint 1 LDH LDH Assay (Membrane Integrity) Treatment->LDH Endpoint 2 NR Neutral Red Assay (Lysosomal Integrity) Treatment->NR Endpoint 3 Apoptosis Apoptosis Assay (Annexin V / Caspase) Treatment->Apoptosis Endpoint 4 Readout 5. Data Acquisition (Spectrophotometer / Flow Cytometer) MTT->Readout LDH->Readout NR->Readout Apoptosis->Readout Analysis 6. IC50 Calculation (Dose-Response Curves) Readout->Analysis Profile 7. Cytotoxicity Profile (Synthesize results) Analysis->Profile

Caption: General workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:
  • 96-well flat-bottom sterile plates

  • Selected cell line (e.g., HeLa, HepG2) and appropriate complete culture medium

  • 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride (Test Compound)

  • Vehicle (e.g., sterile DMSO or PBS)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol:
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Preparation & Treatment:

    • Prepare a stock solution of the test compound in a suitable vehicle (e.g., DMSO).

    • Perform serial dilutions in serum-free medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Include 'untreated' (medium only), 'vehicle control' (medium with vehicle), and 'positive control' wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3]

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[1] The LDH assay measures the activity of this released enzyme, which catalyzes the conversion of lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[5]

Materials:
  • Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency)

  • Lysis Buffer (often 10X, provided in the kit)

  • Stop Solution (provided in the kit)

  • Microplate reader (absorbance at ~490 nm)[11]

Step-by-Step Protocol:
  • Prepare Controls: On the same plate used for compound treatment, designate wells for:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells.

    • Maximum LDH Release: Untreated cells to which Lysis Buffer will be added. This serves as the 100% cytotoxicity control.

  • Induce Maximum Lysis: 1 hour before the end of the compound incubation period, add the appropriate volume of Lysis Buffer (e.g., 10 µL of 10X buffer) to the 'Maximum Release' control wells.

  • Collect Supernatant: After the full incubation, centrifuge the 96-well plate at ~400 x g for 5-10 minutes to pellet any detached cells.[12]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.[11]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[11]

  • Incubation: Cover the plate and incubate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction & Readout: Add 50 µL of Stop Solution to each well.[11] Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells with intact membranes.[9] It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

G cluster_cells cluster_mechanism Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Annexin V: Positive PI: Negative LateApop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive Stimulus Apoptotic Stimulus (e.g., Test Compound) Caspase Caspase Activation Stimulus->Caspase PS_Flip PS Translocation (Annexin V Binding) Caspase->PS_Flip Membrane_Loss Loss of Membrane Integrity (PI Entry) PS_Flip->Membrane_Loss

Caption: Principle of Annexin V/PI apoptosis detection.

Materials:
  • Cells cultured in 6-well plates and treated with the test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in kit)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Step-by-Step Protocol:
  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the test compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize, neutralize, and combine with the supernatant (floating cells) from the same well.[13]

  • Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells twice with cold PBS, centrifuging between washes.[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution (volumes may vary by kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[13]

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).

Data Presentation and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxicity. It represents the concentration of a substance that is required to inhibit a given biological process by 50%.

  • Data Normalization: Convert raw data (e.g., absorbance) into percentage inhibition or percentage viability relative to controls.[14][15]

  • Dose-Response Curve: Plot the normalized response (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.[14][16]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (sigmoidal) curve.[16][17] The software will calculate the IC₅₀ value from this curve.[16]

Example Data Summary Table:
Assay TypeEndpoint MeasuredIC₅₀ (µM) for 1-(4-Methylphenyl)cyclobutan-1-amine HClInterpretation
MTT Mitochondrial Reductase Activity45.2Moderate impact on metabolic function.
LDH Release Membrane Permeabilization> 100Little to no induction of necrosis at tested concentrations.
Neutral Red Lysosomal Integrity38.5Indicates early lysosomal stress preceding metabolic failure.
Annexin V Apoptosis Induction (% Early Apoptotic)41.8Suggests apoptosis is a primary mechanism of cell death.

Conclusion

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Assaying cellular viability using the neutral red uptake assay. Methods in Molecular Biology, 290, 141-150. [Link]

  • Cellculture2. (2024). Neutral red: dye uptake viability test (NRU). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • EMD Millipore. (n.d.). Muse™ Caspase-3/7 Assay Kit User's Guide. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]

  • CLS. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Laboratory 4: Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50/IC50 in Dose Response fitting. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Pharma Now. (n.d.). Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]

  • Eskes, C., et al. (2017). Good cell culture practices & in vitro toxicology. Toxicology in Vitro, 45(Pt 1), 1-8. [Link]

  • Stoddart, M. J. (Ed.). (2011). Mammalian Cell Viability: Methods and Protocols. Humana Press. (Protocol for LDH release assay can be found in various chapters). [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • Eskes, C., et al. (2017). Good cell culture practices & in vitro toxicology. Toxicology in Vitro, 45(Pt 1), 1-8. [Link]

  • Plengvidhya, V., & Stephens, C. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

Sources

Techniques for growing single crystals of 1-(p-tolyl)cyclobutan-1-amine HCl for X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and crystallographers. It synthesizes specific chemical knowledge of aryl-cycloalkylamine salts with advanced crystal growth methodologies.

Executive Summary

Growing diffraction-quality single crystals of 1-(p-tolyl)cyclobutan-1-amine HCl requires managing two competing physicochemical properties: the high lattice energy typical of ionic hydrochloride salts and the lipophilicity of the p-tolyl-cyclobutane moiety. This amphiphilic nature often leads to "oiling out" or gelation rather than clean nucleation. This guide outlines three targeted protocols—Vapor Diffusion , Solvent Layering , and Controlled Evaporation —optimized to suppress kinetic aggregation and promote thermodynamic crystal growth.

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, the solubility profile must be established.[1] The hydrochloride salt form implies strong polar interactions, while the cyclobutane and tolyl groups introduce significant hydrophobicity.

Solubility Matrix
Solvent ClassSpecific SolventSolubility PredictionRole in Crystallization
Primary Solvents Methanol (MeOH)HighExcellent for breaking lattice; primary choice.
Ethanol (EtOH)Moderate/HighGood alternative if MeOH evaporates too fast.
WaterModerateUse sparingly; risk of hydrate formation or micellar aggregation.
Dichloromethane (DCM)Low/ModerateUseful for layering if the salt has lipophilic character.
Anti-Solvents Diethyl Ether (Et₂O)InsolubleGold standard for vapor diffusion (high volatility).
Hexanes/HeptaneInsolubleGood for layering; induces slow precipitation.
AcetoneLowAggressive anti-solvent; may cause rapid precipitation (amorphous).
Workflow Logic

The following decision tree illustrates the selection process based on initial solubility tests.

SolubilityWorkflow Start Dissolve 5mg Sample in 0.5mL Solvent CheckMeOH Soluble in Methanol? Start->CheckMeOH CheckWater Soluble in Water? CheckMeOH->CheckWater No / Partial MethodVD Protocol A: Vapor Diffusion (MeOH vs Et2O) CheckMeOH->MethodVD Yes (Clear Solution) MethodSE Protocol B: Slow Evaporation (MeOH/Water 1:1) CheckWater->MethodSE Yes MethodLayer Protocol C: Solvent Layering (DCM/MeOH vs Hexane) CheckWater->MethodLayer No (Try Lipophilic Mix)

Experimental Protocols

Protocol A: Vial-in-Vial Vapor Diffusion (The "Gold Standard")

This method is preferred for amine HCl salts as it gently increases supersaturation, minimizing the risk of oiling out.

Mechanism: The volatile anti-solvent (Et₂O) diffuses into the solution (MeOH), slowly lowering the solubility of the target compound.

Materials:

  • Inner vial: 4 mL borosilicate glass (flat bottom).

  • Outer vial: 20 mL scintillation vial with a foil-lined screw cap.

  • Solvents: HPLC-grade Methanol, Anhydrous Diethyl Ether.

Step-by-Step:

  • Preparation: Dissolve 10–15 mg of 1-(p-tolyl)cyclobutan-1-amine HCl in 0.5–1.0 mL of Methanol in the inner vial. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if any turbidity exists.

  • Assembly: Place the open inner vial upright inside the 20 mL outer vial using tweezers.

  • Charging: Carefully pipette 3–5 mL of Diethyl Ether into the outer vial. Crucial: Do not splash ether into the inner vial. The level of ether should be below the rim of the inner vial.

  • Sealing: Tightly cap the outer vial. Seal with Parafilm to prevent ether leakage.

  • Incubation: Store at 4°C (Refrigerator) . Lower temperature reduces kinetic energy, promoting fewer, larger crystals over amorphous precipitate.

  • Observation: Check after 24 hours, then weekly. Crystals usually appear within 3–14 days.

VaporDiffusion cluster_visual Figure 2: Thermodynamic equilibrium in vapor diffusion. Inner Inner Vial (Sample + MeOH) Vapor Vapor Phase Exchange Inner->Vapor MeOH Evap Crystal Nucleation & Growth Inner->Crystal Supersaturation Outer Outer Vial (Diethyl Ether) Outer->Vapor Et2O Diffuses In Vapor->Inner Solubility Drop

[2][3]

Protocol B: Binary Solvent Layering (Interface Diffusion)

Ideal if the compound has higher solubility in chlorinated solvents or if vapor diffusion yields only powder.

Mechanism: A low-density anti-solvent is layered over a high-density solution.[2] Crystallization occurs at the mixing interface.[4]

Step-by-Step:

  • Solution A (Dense): Dissolve 20 mg of the salt in 1 mL of a 9:1 mixture of Dichloromethane (DCM) and Methanol. The DCM provides density; MeOH ensures solubility of the ionic salt.

  • Layering: Using a glass Pasteur pipette, draw up 2 mL of Hexane (or Heptane).

  • Application: Tilt the vial containing Solution A to 45°. Place the pipette tip against the glass wall just above the meniscus. Slowly release the Hexane so it trickles down and floats on top of the DCM layer. Do not mix.

  • Sealing: Cap and Parafilm.

  • Storage: Place in a vibration-free area at room temperature (20–25°C).

Why this works: The density difference (


, 

) maintains separation. As they slowly diffuse, a concentration gradient forms, growing crystals at the interface.
Protocol C: Slow Evaporation (Analogous Methodology)

Based on successful crystallization of the structural analog N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine HCl [1], a Methanol/Water system is highly recommended.

Step-by-Step:

  • Dissolve 15 mg of the compound in 2 mL of a 1:1 (v/v) mixture of Methanol and Water .

  • Filter into a clean vial.

  • Cover the vial with aluminum foil. Poke 3–5 small pinholes in the foil to restrict evaporation rate.

  • Allow to stand at room temperature. The water content prevents rapid "crashing out" as the methanol evaporates first, slowly driving the salt out of solution.

Troubleshooting & Optimization

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

This is common for aryl-cycloalkylamines due to their surfactant-like structure.

  • Cause: Supersaturation is reached too quickly, or the temperature is too high.

  • Solution 1 (Temperature): Move the experiment to 4°C.

  • Solution 2 (Solvent): Increase the ratio of the "good" solvent (e.g., use 1.5 mL MeOH instead of 1.0 mL).

  • Solution 3 (Seeding): If an oil forms, scratch the side of the glass vial with a metal spatula to induce nucleation, or add a micro-seed from a previous batch.

Problem: Hydrolysis / Amine Free Base Formation
  • Observation: Crystals smell "fishy" or appear waxy (indicating free amine).

  • Remedy: Add 1 drop of concentrated HCl or 2 drops of Acetyl Chloride to the methanol solution before crystallization to ensure the protonated species dominates.

X-Ray Diffraction Preparation

  • Mounting: These crystals may be hygroscopic. Mount quickly using Paratone-N oil or a perfluoropolyether oil (e.g., Fomblin).

  • Cooling: Collect data at 100 K to reduce thermal motion of the cyclobutane ring (which often exhibits disorder) and the p-tolyl methyl group.

References

  • Analogous Structure Methodology: Chen, Y., Zhou, H.-W., & Chen, J.-Z. (2005). Crystal structure of N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 347–348. Link

  • Vapor Diffusion Principles: Spingler, B., & Schnidrig, S. (2020). Vapor diffusion crystallization of small molecules.[1][4][5] CrystEngComm, 22, 1667-1670. Link

  • General Small Molecule Crystallization: Hulliger, J. (1994).[2] Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link

  • Hampton Research: "Growth of X-ray Quality Crystals." Hampton Research Solutions Bulletins. Link

  • Solvent Properties: "Solvent Properties and Miscibility Table." Sigma-Aldrich (Merck). Link

Sources

Application Note: Radiosynthesis and Quality Control of 1-Arylcyclobutanamine Derivatives for PET

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 1-arylcyclobutanamine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for various monoamine reuptake inhibitors (e.g., active metabolites of Sibutramine ) and NMDA receptor antagonists. In Positron Emission Tomography (PET) imaging, radiolabeling these derivatives allows for the in vivo visualization of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This Application Note details two distinct protocols for radiolabeling these derivatives, selected based on the desired half-life and metabolic stability:

  • Protocol A (

    
    C-Labeling):  N-methylation of a secondary amine precursor. This is the "Gold Standard" for maintaining exact chemical structure (isotopologue) but is limited by the 20-minute half-life of Carbon-11.
    
  • Protocol B (

    
    F-Labeling):  Late-stage Copper-Mediated Radiofluorination (CMRF) of the aryl ring. This utilizes the 110-minute half-life of Fluorine-18, ideal for studies requiring longer uptake times, but chemically alters the parent molecule (bioisostere).
    
Production Workflow

The following diagram illustrates the critical path from cyclotron to patient administration.

PET_Workflow Cyclotron Cyclotron (Proton Beam) Target Target Gas (N2/O2 or O18/H2O) Cyclotron->Target Irradiation Module Synthesis Module (Hot Cell) Target->Module Activity Transfer HPLC Semi-Prep HPLC (Purification) Module->HPLC Crude Mixture Formulation Formulation (SPE/Sterile Filter) HPLC->Formulation Pure Fraction QC Quality Control (Release Testing) Formulation->QC Sample Patient Clinical Use (Patient) Formulation->Patient Release

Figure 1: General workflow for the production of PET radiopharmaceuticals.

Precursor Requirements

The success of these protocols relies heavily on the purity of the precursor. The cyclobutane ring possesses significant ring strain (~26 kcal/mol); while kinetically stable, precursors should be stored under inert atmosphere to prevent oxidative degradation of the amine.

ParameterProtocol A (

C) Precursor
Protocol B (

F) Precursor
Chemical Structure N-Desmethyl derivative (Secondary Amine)Aryl-Pinacol Boronate ester (Bpin)
Purity > 98% (HPLC)> 95% (NMR/HPLC)
Salt Form Free base preferred; HCl salt requires neutralizationFree base
Storage -20°C, Argon atmosphere4°C, Desiccated
Protecting Groups None usually required for secondary aminesBoc-protection on amine recommended

Protocol A: C-N-Methylation

Target: Synthesis of N-[


C]methyl-1-arylcyclobutanamine.
Mechanism:  S

2 Nucleophilic Substitution.

This protocol utilizes [


C]Methyl Triflate ([

C]CH

OTf)
due to its superior reactivity compared to [

C]Methyl Iodide, particularly for sterically hindered amines attached to the cyclobutane ring.
Reagents & Equipment
  • Radionuclide: [

    
    C]CO
    
    
    
    converted to [
    
    
    C]CH
    
    
    OTf via gas-phase method.
  • Precursor: 0.5 – 1.0 mg of the N-desmethyl amine.

  • Solvent: 300 µL Acetone (anhydrous) or DMF.

  • Base: 0.5 M NaOH (aq) (only if using HCl salt precursor; 1-2 eq).

  • Module: GE TRACERlab FX C Pro or equivalent.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 1.0 mg of the precursor in 300 µL of anhydrous acetone in the reaction vessel. If the precursor is a salt, add 3-5 µL of 0.5 M NaOH to generate the free base in situ.

  • Trapping: Deliver [

    
    C]CH
    
    
    
    OTf in a stream of Helium gas (15–20 mL/min) into the reaction vessel at room temperature.
  • Reaction: Once activity peaks, seal the vessel and heat to 80°C for 3 minutes .

    • Note: The cyclobutanamine nitrogen is nucleophilic, but the adjacent quaternary carbon (C1 of the ring) adds steric bulk. Heat ensures complete methylation.

  • Quenching: Add 1.5 mL of HPLC mobile phase to quench the reaction.

  • Purification: Inject onto Semi-Prep HPLC.

    • Column: C18 Reverse Phase (e.g., Luna C18(2), 250 x 10 mm).

    • Eluent: 40% Acetonitrile / 60% 0.1M Ammonium Formate (pH 4.5).

    • Flow: 4-6 mL/min.

  • Formulation: Collect the product peak (typically 8–12 min) into a flask containing 30 mL water. Pass through a C18 Sep-Pak, wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22 µm sterile filter.

Protocol B: Copper-Mediated F-Fluorination

Target: Synthesis of [


F]Fluoro-1-arylcyclobutanamine.
Mechanism:  Copper-Mediated Radiofluorination (CMRF) of Aryl Boronic Esters.[1][2][3]

Traditional S


Ar fluorination requires electron-withdrawing groups (EWGs) which are often absent in these bioactive molecules. The CMRF method allows for late-stage fluorination of electron-rich or neutral aryl rings.
Reagents & Equipment[2]
  • Radionuclide: [

    
    F]Fluoride (aqueous).
    
  • Precursor: 4-5 mg Aryl-Bpin precursor.

  • Catalyst: [Cu(OTf)

    
    (py)
    
    
    
    ] (Tetrakis(pyridine)copper(II) triflate) (10-15 mg).
  • Elution Solvent: solution of Et

    
    NHCO
    
    
    
    or K
    
    
    CO
    
    
    /K
    
    
    .
  • Reaction Solvent: DMA (Dimethylacetamide) or n-BuOH/DMA (1:2).

Step-by-Step Methodology
  • Isotope Drying: Trap [

    
    F]F
    
    
    
    on a QMA carbonate cartridge. Elute with Et
    
    
    NHCO
    
    
    (in MeOH/H
    
    
    O) into the reaction vessel. Azeotropically dry at 100°C under vacuum/He flow x2.
  • Reaction Setup: Dissolve the Precursor (5 mg) and Cu-Catalyst (15 mg) in 800 µL of DMA/n-BuOH (2:1).

    • Critical: Oxygen inhibits this reaction. The solvent must be degassed, and the vessel purged with N

      
       or Ar.
      
  • Labeling: Add the precursor/catalyst solution to the dried [

    
    F]F
    
    
    
    .
  • Heating: Heat to 110°C for 20 minutes .

    • Note: Air cooling is often required immediately after heating to prevent protodeboronation side products.

  • Deprotection (If Boc-protected): Add 500 µL of 4N HCl or TFA. Heat to 90°C for 5 minutes.

    • Caution: Monitor for cyclobutane ring opening. If the ring is sensitive, use milder deprotection (e.g., 2N HCl at 60°C).

  • Purification: Dilute with water, load onto a pre-conditioned C18 Sep-Pak to remove Copper salts. Elute product with MeCN, then proceed to Semi-Prep HPLC (conditions similar to Protocol A).

Reaction Mechanisms & Pathway

The following diagram contrasts the mechanistic pathways of the two protocols.

Reaction_Mechanisms cluster_C11 Protocol A: C-11 Methylation cluster_F18 Protocol B: Cu-Mediated F-18 Fluorination Precursor_A Sec-Amine Precursor (R2-NH) TS_A Transition State (SN2 Attack) Precursor_A->TS_A + Reagent_A Reagent_A [11C]CH3-OTf (Methyl Triflate) Reagent_A->TS_A Product_A [11C]Tert-Amine (R2-N-11CH3) TS_A->Product_A - HOTf Precursor_B Aryl-Bpin Precursor (Ar-Bpin) Complex_B High-Valent Cu(III)-F Intermediate Precursor_B->Complex_B Transmetallation Reagent_B [18F]F- / Cu(II) Catalyst Reagent_B->Complex_B Oxidation Product_B [18F]Aryl Fluoride (Ar-18F) Complex_B->Product_B Reductive Elimination

Figure 2: Mechanistic comparison of S


2 methylation (Top) and Copper-Mediated oxidative fluorination (Bottom).

Quality Control (QC) Specifications

Before clinical release, the final product must meet strict criteria.[4]

TestMethodSpecification
Appearance Visual InspectionClear, colorless, particle-free
Radionuclidic Identity Half-life determination

C: 20.4 ± 2 min

F: 109.7 ± 10 min
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No single impurity > 0.1 µg
Specific Activity HPLC (Mass calibration)> 18.5 GBq/µmol (>500 mCi/µmol)
Residual Solvents GC (FID)Acetone < 50 mg/day; DMF < 8.8 mg/day
pH pH Strip/Meter4.5 – 8.5
Endotoxin LAL Test< 175 EU/V
Filter Integrity Bubble Point Test> 50 psi (typical for 0.22 µm)

Troubleshooting Guide

  • Low Yield in Protocol A (

    
    C): 
    
    • Cause: Moisture in the reaction vessel.

    • Fix: Ensure acetone is anhydrous; flame-dry vessel before synthesis.

    • Cause: Inefficient trapping of [

      
      C]CH
      
      
      
      OTf.
    • Fix: Cool the vessel to 0°C during trapping, then heat to 80°C.

  • Low Yield in Protocol B (

    
    F): 
    
    • Cause: "Blue" reaction mixture turning brown/black (Copper decomposition).

    • Fix: Ensure strict inert atmosphere (Argon purge). Oxygen kills the Cu-catalyst.

    • Cause: Protodeboronation (formation of H-Ar instead of F-Ar).

    • Fix: Reduce temperature to 100°C or reduce base concentration.

References

  • Miller, P. W., et al. (2008). Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography. Angewandte Chemie International Edition. Link

  • Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes and Heteroarenes for PET Imaging. Angewandte Chemie International Edition. Link

  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.[1][3][5][6] Organic Letters. Link

  • Tu, Z., et al. (2010). Carbon-11 labeled sibutramine for PET imaging of serotonin transporters. Nuclear Medicine and Biology.[7][8][9] Link

  • FDA Guidance. (2011). PET Drugs—Current Good Manufacturing Practice (cGMP).Link

Sources

Troubleshooting & Optimization

Overcoming challenges in the scale-up synthesis of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges encountered during the kilogram-scale synthesis of 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride . While the cyclobutane motif is pharmacologically privileged (enhancing metabolic stability), its construction and the subsequent introduction of the primary amine at the quaternary center present distinct safety and purity risks.

This guide prioritizes the Carboxylic Acid


 Curtius Rearrangement  route over the Hofmann degradation. Field data indicates that the electron-rich p-tolyl ring is susceptible to electrophilic chlorination during bleach-mediated Hofmann rearrangements, generating difficult-to-remove impurities.

Module 1: Cyclobutane Ring Construction (Alkylation)

The Challenge: Constructing the strained four-membered ring without inducing polymerization or runaway exotherms.

Recommended Protocol: Phase Transfer Catalysis (PTC)

Avoid NaH/DMSO on scales >100g due to "runaway" thermal risks. Use the PTC method for safer thermal profiles.

Reagents: 4-Methylbenzyl cyanide, 1,3-Dibromopropane, 50% NaOH (aq), Tetrabutylammonium bromide (TBAB).

  • Setup: Charge 4-methylbenzyl cyanide (1.0 eq) and 1,3-dibromopropane (1.1 eq) in Toluene.

  • Catalyst: Add TBAB (0.05 eq).

  • Initiation: Add 50% NaOH dropwise at 15–20°C. Critical: The reaction is induction-period dependent. Do not add all base at once.

  • Cyclization: Agitate vigorously. The interface surface area dictates the rate.

  • Workup: Separate phases. Wash organic layer with water/brine.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Sudden Temperature Spike Delayed initiation followed by rapid autocatalysis.Stop base addition. Ensure efficient stirring (>300 RPM). Verify catalyst quality (TBAB is hygroscopic; wet catalyst is less active).
Low Yield / Polymer Formation Intermolecular alkylation dominates over intramolecular cyclization.Dilution factor. Ensure the organic phase volume is sufficient (min 5L/kg substrate). High concentration favors polymerization.
Stalled Reaction "Crusting" of salts at the interface.Add a small amount of water to the aqueous phase to dissolve NaBr precipitates and restore phase contact.

Module 2: The Critical Rearrangement (Acid to Amine)

The Challenge: Converting the quaternary carboxylic acid to the amine while maintaining process safety and avoiding "symmetric urea" formation.

Route Selection:

  • Hofmann (Bleach/NaOH): NOT RECOMMENDED for this substrate. The p-methyl group activates the aromatic ring, leading to ~5-10% ring chlorination (3-chloro-4-methyl impurity) which co-crystallizes with the product.

  • Curtius (DPPA or Mixed Anhydride): RECOMMENDED. It avoids ring halogenation and proceeds with high fidelity.

Protocol: Modified Curtius (Mixed Anhydride Method)

Designed to avoid isolating explosive acyl azides.

  • Activation: Dissolve 1-(4-methylphenyl)cyclobutanecarboxylic acid in Acetone/Triethylamine. Cool to 0°C.

  • Anhydride Formation: Add Ethyl Chloroformate dropwise. Stir 1 hr.

  • Azidation: Add aqueous

    
     (1.2 eq) at 0°C. Safety: Keep T < 10°C to prevent decomposition.
    
  • Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer thoroughly (MgSO4). Heat the Toluene solution slowly to 80°C to form the Isocyanate (evolution of

    
    ).
    
  • Hydrolysis: Add 20% HCl and reflux to convert Isocyanate to Amine HCl salt.

Visualization: Reaction Pathway & Impurity Logic[1]

SynthesisPath Start 4-Methylbenzyl Cyanide Alkylation Step 1: Cycloalkylation (1,3-dibromopropane, NaOH, TBAB) Start->Alkylation Nitrile Intermediate: Cyclobutane Nitrile Alkylation->Nitrile Hydrolysis Step 2: Hydrolysis to Acid Nitrile->Hydrolysis Acid 1-(4-Tolyl)cyclobutane Acid Hydrolysis->Acid Decision Rearrangement Choice Acid->Decision Hofmann Hofmann (NaOCl) Decision->Hofmann Risk Route Curtius Curtius (NaN3 / Heat) Decision->Curtius Recommended Impurity CRITICAL IMPURITY: Ring Chlorination Hofmann->Impurity Side Rxn Isocyanate Isocyanate Intermediate Curtius->Isocyanate -N2 Urea Impurity: Symmetric Urea Isocyanate->Urea Moisture Present Target Target: Amine HCl Isocyanate->Target HCl Hydrolysis

Figure 1: Synthetic flowchart highlighting the critical decision point between Hofmann and Curtius rearrangements to avoid ring chlorination.

Troubleshooting Guide: Rearrangement
IssueDiagnosticRoot CauseSolution
Symmetric Urea Formation Insoluble white solid appearing during Isocyanate formation.Water in the Toluene layer. Water hydrolyzes isocyanate to amine, which reacts with remaining isocyanate.Azeotropic Drying. Before heating the acyl azide solution, perform an azeotropic distillation of the toluene to ensure water content is <0.05%.
Incomplete Hydrolysis NMR shows carbamate peaks or unreacted isocyanate.Acid concentration too low or reflux time too short.Use 6N HCl (conc. HCl:Water 1:1) and ensure vigorous reflux for >4 hours. The sterically hindered cyclobutane slows hydrolysis.
Explosion Risk Warning --Accumulation of Acyl Azide.Do not isolate the acyl azide solid. Process it as a solution in Toluene. Ensure the reactor has a pressure relief valve for

release.

Module 3: Salt Formation & Isolation

The Challenge: The hydrochloride salt of this amine can be hygroscopic or form an oil if not crystallized correctly.

Protocol:

  • Free Basing: If the hydrolysis yields a crude aqueous mixture, basify to pH 12 with NaOH and extract the free amine into MTBE (Methyl tert-butyl ether).

  • Drying: Dry MTBE over

    
    .
    
  • Salt Formation: Cool to 0-5°C. Purge with anhydrous HCl gas or add HCl in Dioxane (4M) dropwise.

    • Note: Avoid aqueous HCl for the final isolation to prevent hydrate formation.

  • Filtration: Filter the white precipitate immediately under

    
     to avoid moisture uptake.
    

Frequently Asked Questions (FAQs)

Q1: Can I use 1,3-dichloropropane instead of the dibromo analog to save cost? A: While cheaper, 1,3-dichloropropane is significantly less reactive. This requires higher temperatures, which increases the rate of polymerization (intermolecular reaction) versus cyclization. For scale-up, the yield loss usually outweighs the raw material savings. Stick to the dibromide.[1]

Q2: Why do I see a "doublet" impurity in the aromatic region of the NMR when using the Hofmann route? A: This is the 3-chloro-4-methylphenyl impurity. The bleach (hypochlorite) acts as a chlorinating agent on the electron-rich toluene ring. This is extremely difficult to separate by crystallization. This is why we mandate the Curtius route for this specific substrate.

Q3: The Curtius reaction stalled. Can I add more Sodium Azide? A: NO. Adding solid


 to an acidic/anhydride mixture can generate Hydrazoic Acid (

), which is volatile and explosive. If the reaction stalls, check your anhydride formation step. It is safer to quench and restart than to add azide mid-stream.

References

  • Curtius Rearrangement in Drug Discovery: Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018).[2] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.[2]

  • Cyclobutane Ring Synthesis (Alkylation Dynamics): BenchChem Technical Guides. (2025). A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions.

  • Hofmann Rearrangement & Halogenation Risks: Organic Chemistry Portal. Hofmann Rearrangement Mechanism and Side Reactions.[3]

  • Scale-Up Safety of Azides: Org. Process Res. Dev. (1998). A Calorimetric Investigation to Safely Scale-Up a Curtius Rearrangement.

Sources

Troubleshooting guide for the chiral separation of cyclobutanamine enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Preliminary Critical Check: Is Your Molecule Chiral?

Before troubleshooting chromatography, we must validate stereochemistry. Unsubstituted cyclobutanamine (


) is achiral.  It possesses a plane of symmetry passing through the nitrogen atom and the C3 carbon of the ring.

This guide applies only if you are analyzing:

  • Substituted Cyclobutanamines: (e.g., 2-methylcyclobutanamine, 3,3-difluorocyclobutanamine, or amino-acid derivatives like 1-aminocyclobutane-1-carboxylic acid).

  • Isotopic Enantiomers: (Rare, where H is replaced by D at a specific position).

If you are analyzing unsubstituted cyclobutanamine, you will never see two peaks. Proceed only if your molecule has a verified stereocenter.

Part 1: Strategic Decision Matrix

For small, aliphatic primary amines like cyclobutanamine derivatives, standard chiral methods often fail due to two factors: lack of UV chromophore and strong basicity (causing peak tailing).

Workflow Decision Tree

ChiralStrategy cluster_0 Method A Details Start Start: Cyclobutanamine Derivative UV_Check Does it have a UV Chromophore? (e.g., Phenyl, Naphthyl group) Start->UV_Check Has_UV Yes (UV Active) UV_Check->Has_UV No_UV No (Aliphatic Only) UV_Check->No_UV Method_A Method A: Crown Ether Column (Direct Separation) Has_UV->Method_A Preferred No_UV->Method_A Only if using MS/ELSD/RI Method_B Method B: Derivatization (Add Chromophore) No_UV->Method_B Mandatory for UV Det. Crown_Cond Mobile Phase: Aqueous HClO4 (pH 1.0-2.0) Method_A->Crown_Cond Deriv_Options Reagents: 1. FDAA (Marfey's) 2. OPA (Fluorescence) 3. FDNB (UV) Method_B->Deriv_Options

Figure 1: Strategic decision matrix for selecting the separation mode based on analyte chromophore properties.

Part 2: Method A - Direct Separation (Crown Ether)

Best for: Primary amines with MS detection or existing UV activity. Mechanism: Host-guest complexation between the crown ether (18-crown-6 derivative) and the protonated ammonium ion (


).
Recommended Protocol
ParameterSetting / Specification
Column Daicel CROWNPAK CR-I(+) or CR(+) (3.0 x 150 mm, 5 µm)
Mobile Phase Perchloric Acid (

)
aqueous solution (pH 1.0 to 2.0)
Modifier Methanol (0% to 15% v/v). Do not exceed 15% for CR(+).
Temperature 10°C – 25°C (Lower temperature often improves resolution)
Flow Rate 0.4 – 0.5 mL/min
Detection UV 200-210 nm (if applicable) or MS (ESI+)
Troubleshooting Method A

Q: I see no retention (elutes at void volume).

  • Cause: The amine is not protonated. Crown ethers require the ammonium form (

    
    ) to bind.
    
  • Fix: Ensure mobile phase is acidic (pH < 2.0). If using TFA, switch to Perchloric Acid (

    
    ). Perchlorate anions form better ion pairs with the complex than trifluoroacetate, often enhancing retention and selectivity on Crownpak columns [1].
    

Q: The peaks are extremely broad (tailing).

  • Cause: Secondary interactions with the silica support or column overload.

  • Fix:

    • Decrease temperature to 10°C (reduces exchange rate, sharpening peaks).

    • Reduce injection mass.

    • Verify the column is not fouled with metal ions (Crown ethers chelate K+ and Na+ strongly; use only HPLC-grade water free of metal cations).

Part 3: Method B - Derivatization (Polysaccharide/C18)

Best for: Aliphatic amines with no UV absorption (e.g., pure aminocyclobutane derivatives). Mechanism: Attaching a "handle" that provides both a UV/Fluorescence signal and additional steric bulk to interact with standard chiral columns (OD-H, AD-H).

Recommended Derivatization Reagents
ReagentDetectionMechanism ChangeRecommended Column
FDNB (Sanger's Reagent)UV (360 nm)Adds aromatic ring (pi-pi interactions)Chiralpak AD-H / OD-H
FDAA (Marfey's Reagent)UV (340 nm)Creates Diastereomers Standard C18 (Achiral)
OPA/NAC FluorescenceHigh sensitivityChiralpak IB / IC
Protocol: FDNB Derivatization (Standard UV)
  • Mix: 50 µL Sample + 50 µL 1% FDNB in Acetone + 20 µL 1M

    
    .
    
  • Incubate: 60°C for 1 hour.

  • Quench: Add 10 µL 1M HCl.

  • Analyze: Inject onto Chiralpak AD-H .

    • Mobile Phase: Hexane : Ethanol (90:10).

    • Flow: 1.0 mL/min.[1]

Troubleshooting Method B

Q: I see multiple extra peaks in the blank.

  • Cause: Excess derivatization reagent (FDNB) or hydrolysis byproducts.

  • Fix: Run a "Reagent Blank" (buffer + reagent, no amine). Identify the reagent peaks and ignore them. If reagent peaks co-elute with your enantiomers, switch to Marfey's Reagent (FDAA) , which moves the separation to a C18 column where selectivity is easier to manipulate [2].

Q: My enantiomers are still not separating after derivatization.

  • Cause: The chiral handle isn't interacting with the CSP.

  • Fix: Switch from AD-H (Amylose) to OD-H (Cellulose). The "shape recognition" differs significantly. If using Marfey's reagent (diastereomers), flatten the gradient on your C18 column (e.g., 0.5% B/min slope).

Part 4: Universal Troubleshooting (FAQs)

Issue: "Shark Fin" Peaks (Fronting or Tailing)

Scenario: You are running the free amine (Method A) and the peak looks like a shark fin. Root Cause:

  • Tailing: Silanol interactions (common with amines).

  • Fronting: Solubility mismatch or column overload. Solution:

  • For Tailing: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase (only for Polysaccharide columns, NOT Crownpak). This blocks silanol sites.

  • For Crownpak: Ensure temperature is controlled. Higher temps can sometimes increase tailing due to rapid kinetics; cooling stabilizes the complex.

Issue: Baseline Noise / Drift

Scenario: Using UV 205 nm for underivatized amine. Root Cause: Cyclobutanamine has virtually no absorbance. You are seeing refractive index effects or mobile phase impurities. Solution:

  • Immediate: Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if derivatization is not an option.

  • Alternative: Use Indirect UV detection (add a UV-absorbing probe to mobile phase), though this is complex and rarely stable for gradients.

References

  • Daicel Corporation. (2020).[2] Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Application Note. Available at: [Link]

  • Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review.

Sources

Optimization of reaction conditions for the synthesis of 1-(p-tolyl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Synthetic Pathway

To synthesize 1-(p-tolyl)cyclobutan-1-amine HCl with high purity, we recommend the Dialkylation-Hofmann pathway. This route avoids the formation of regioisomeric impurities common in direct nitration/reduction routes and handles the steric bulk of the quaternary carbon effectively.

The Validated Pathway:

  • Cycloalkylation: Phase Transfer Catalyzed (PTC) dialkylation of 4-methylbenzyl cyanide.

  • Hydrolysis: Controlled hydration of the nitrile to the primary amide.

  • Rearrangement: Hofmann rearrangement using sodium hypochlorite (NaOCl).

  • Salt Formation: Precipitation of the hydrochloride salt.

Visualizing the Process Logic

The following diagram outlines the critical decision nodes and failure points in the synthesis.

ReactionLogic Start 4-Methylbenzyl Cyanide Step1 Step 1: PTC Cycloalkylation (1,3-Dibromopropane, 50% NaOH, TEBA) Start->Step1 Check1 Check: Mono-alkylated impurity? Step1->Check1 Check1->Step1 Yes (Increase Stirring/Temp) Inter1 1-(p-tolyl)cyclobutanecarbonitrile Check1->Inter1 No (<2%) Step2 Step 2: Hydrolysis (NaOH, H2O2) Inter1->Step2 Inter2 1-(p-tolyl)cyclobutanecarboxamide Step2->Inter2 Step3 Step 3: Hofmann Rearrangement (NaOCl, NaOH, <5°C) Inter2->Step3 Check3 Check: Urea byproduct? Step3->Check3 Check3->Step3 Urea Found (Adjust pH) ProductFree Free Amine (Oil) Check3->ProductFree Clean Step4 Step 4: Salt Formation (HCl in IPA/EtOAc) ProductFree->Step4 Final 1-(p-tolyl)cyclobutan-1-amine HCl Step4->Final

Caption: Process flow diagram illustrating the four-step synthesis with critical quality control checkpoints (diamonds).

Module 1: Cycloalkylation (Ring Formation)

Objective: Synthesize 1-(p-tolyl)cyclobutanecarbonitrile via double alkylation.

The Challenge: The primary failure mode is mono-alkylation (linear chain formation) or runaway exotherms due to the high reactivity of benzyl protons.

Protocol Optimization (Phase Transfer Catalysis)

We utilize the Makosza Interface Mechanism . The deprotonation occurs at the interface of the organic/aqueous layer.

ParameterRecommended ConditionTechnical Rationale
Catalyst TEBA (Triethylbenzylammonium chloride)The benzyl group enhances affinity for the organic phase, improving transport of the carbanion.
Base 50% NaOH (aq)High concentration is required to dehydrate the catalyst-anion pair, driving it into the organic phase.
Solvent Toluene or None (Neat)Toluene minimizes dimerization. Neat reactions are faster but require strict thermal control.
Temperature 45°C – 55°CBelow 40°C: Slow reaction, mono-alkylation risk. Above 60°C: Polymerization of 1,3-dibromopropane.
Troubleshooting Guide: Cycloalkylation

Q: The reaction stalled with 15% starting material remaining. Should I add more base? A: No. In PTC systems, "stalling" is rarely due to lack of base (if 50% NaOH is used). It is usually due to catalyst poisoning or insufficient agitation .

  • Action: Increase stirring speed (RPM). The interfacial surface area is the rate-limiting factor. If that fails, add a second charge of catalyst (0.5 mol%).

Q: I see a large unknown peak at RRT 0.85 on HPLC. A: This is likely the mono-alkylated intermediate (4-bromo-1-(p-tolyl)butanenitrile).

  • Root Cause:[1][2][3] The intramolecular cyclization (second alkylation) is slower than the first intermolecular alkylation.

  • Fix: Ensure you are using a slight excess of 1,3-dibromopropane (1.1 – 1.2 eq) and extend the reaction time at 50°C. Do not quench until this peak is <1%.

Module 2: The Hofmann Rearrangement[4][5][6]

Objective: Convert the amide to the amine with retention of the cyclobutane ring.

The Challenge: Steric hindrance at the quaternary carbon makes the migration step sluggish, increasing the risk of the isocyanate intermediate reacting with the product amine to form a symmetric urea impurity .

Protocol Optimization

The reaction proceeds via an N-chloroamide intermediate.

  • Chlorination: React Amide with NaOCl at 0–5°C.

  • Rearrangement: Heat to 20–25°C in the presence of excess NaOH.

Troubleshooting Guide: Hofmann Rearrangement

Q: My yield is low (40-50%), and I have a solid precipitate that isn't the product. A: You have likely formed the 1,3-bis(1-(p-tolyl)cyclobutyl)urea .

  • Mechanism:[2][3][4][5][6][7][8][9][10] If the pH drops, the amine product becomes protonated (unreactive) or the isocyanate hydrolysis slows down. If the isocyanate accumulates and meets a free amine, they couple.

  • Fix: Maintain excess NaOH (2.5 – 3.0 equivalents) throughout. The reaction mixture must remain strongly alkaline (pH > 12) to ensure rapid hydrolysis of the isocyanate to the carbamate/amine.

Q: Can I use NBS/MeOH instead of Bleach? A: Yes, this modifies the route to form a Carbamate intermediate first.

  • Benefit: This is safer on a large scale (avoids thermal runaway of N-chloro species).

  • Protocol: Treat amide with NBS and NaOMe in Methanol. Isolate the methyl carbamate, then hydrolyze with KOH/EtOH. This is recommended if the NaOCl route yields inconsistent purity.

Module 3: Salt Formation & Purification

Objective: Isolate the stable HCl salt from the oily free base.

Protocol Optimization

The free amine 1-(p-tolyl)cyclobutan-1-amine is an oil that oxidizes (browns) upon air exposure. Immediate salt formation is critical.

Solvent SystemOutcomeNotes
Diethyl Ether / HCl (gas) Fine white powderHigh Purity. Best for small scale (<5g). Hygroscopic product.
IPA / Conc. HCl Crystalline needlesScalable. Dissolve amine in IPA, add Conc. HCl dropwise, cool to 0°C.
EtOAc / HCl (in Dioxane) Granular solidBest Balance. Non-hygroscopic filter cake. Easy drying.
Troubleshooting Guide: Crystallization

Q: The product came out as a sticky gum, not a solid. A: This indicates water entrainment or excess HCl .

  • Fix: Decant the solvent. Redissolve the gum in a minimum amount of hot Isopropanol (IPA). Add diethyl ether until cloudy, then store in the freezer (-20°C) overnight.

  • Prevention:[11] Dry the free amine organic layer thoroughly (Na2SO4) before adding the acid source.

References

  • Makosza, M. "Phase-Transfer Catalysis in Organic Syntheses."[2] Pure and Applied Chemistry, 1975. (Foundational work on PTC alkylation of phenylacetonitriles).

  • Almond, M. R., et al. "Hofmann Rearrangement under Mildly Acidic Conditions... Cyclobutylamine Hydrochloride."[5] Organic Syntheses, Coll. Vol. 8, p.132 (1993). (Protocol for cyclobutane amine synthesis).

  • Jeffery, T. "Phase Transfer Catalysis in the Synthesis of 1-Arylcyclobutanecarbonitriles." Tetrahedron Letters. (General methodology for 1,1-disubstituted cyclobutanes).
  • US Patent 9,238,625. "Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives." (Industrial context for p-tolyl analogs).

  • Clayden, J. "The Hofmann Rearrangement: Mechanism and Utility." Organic Chemistry Structure and Reactivity. (Mechanistic grounding for isocyanate troubleshooting).

Sources

Addressing matrix effects in the LC-MS/MS analysis of cyclobutanamine compounds in plasma

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers analyzing cyclobutanamine compounds.

Topic: Mitigation of Matrix Effects in Plasma Matrices Lead Scientist: Senior Application Specialist, Mass Spectrometry Division

Executive Summary & Problem Definition

The Challenge: Cyclobutanamine and its derivatives are low molecular weight (LMW), highly polar primary amines.[1] In Reverse-Phase LC (RPLC), they exhibit poor retention, often eluting in the void volume (


) where the concentration of unretained matrix components—specifically salts and proteins—is highest.[1]

The Matrix Effect (ME) Mechanism: In Electrospray Ionization (ESI), matrix effects primarily manifest as ion suppression .[1] Co-eluting matrix components (e.g., glycerophosphocholines) compete with the analyte for access to the droplet surface and available charge.[1] Because cyclobutanamines are protonated amines (


), they compete directly with high-abundance endogenous amines and phospholipids.[1]

Diagnostic Workflow: Do You Have a Matrix Problem?

Before altering chemistry, you must quantify the issue. We utilize the Matuszewski Method (Post-Extraction Spike) as the gold standard for validation.[1]

Protocol: Matrix Effect Assessment

To distinguish between Recovery (RE) and Matrix Effect (ME) , prepare three sets of samples at Low, Medium, and High QC concentrations.[1]

SetDescriptionCompositionRepresents
A Neat Standard Analyte in mobile phaseIdeal Response
B Post-Extraction Spike Analyte spiked into extracted blank matrixMatrix Presence
C Pre-Extraction Spike Analyte spiked into matrix before extractionExtraction Efficiency

Calculations:

  • Matrix Factor (MF):

    
     (Value 
    
    
    
    = Suppression;
    
    
    = Enhancement)
  • Extraction Recovery (RE):

    
    
    
  • Process Efficiency (PE):

    
    
    
Visualizing the Diagnostic Logic

MatrixEffectDiagnosis Start Start: Low Sensitivity / Irregular Peak Area Step1 Perform Post-Column Infusion (Qualitative Check) Start->Step1 Decision1 Suppression Zone at Analyte RT? Step1->Decision1 Step2 Perform Matuszewski Protocol (Sets A, B, C) Decision1->Step2 No (or to Quantify) Result1 Modify Chromatography (Move peak away from suppression) Decision1->Result1 Yes Result2 Calculate Matrix Factor (MF) Step2->Result2 Decision2 MF < 0.8 or > 1.2? Result2->Decision2 Sol1 Optimize Sample Prep (Remove Phospholipids) Decision2->Sol1 Yes (High ME) Sol2 Switch to SIL-Internal Standard Decision2->Sol2 Yes (Moderate ME) OK Method Validated Decision2->OK No (Acceptable)

Figure 1: Diagnostic decision tree for identifying and categorizing matrix effects in LC-MS/MS workflows.

Solution Strategy 1: Sample Preparation (The "Clean-Up")

For cyclobutanamines, standard Protein Precipitation (PP) is often insufficient because it fails to remove phospholipids (PLs).[1] PLs are the primary cause of ion suppression in plasma analysis.

Recommended Protocol: Phospholipid Removal (Hybrid SPE)

Why: Traditional Solid Phase Extraction (SPE) is labor-intensive. Phospholipid Removal Plates (e.g., Waters Ostro™, Biotage ISOLUTE® PLD+, Phenomenex Phree™) combine protein precipitation with a surfactant-removal sorbent in a single step.[1]

Step-by-Step Workflow:

  • Load: Add

    
     Plasma to the plate well.
    
  • Crash: Add

    
     1% Formic Acid in Acetonitrile (ACN).
    
    • Note: The acid helps disrupt drug-protein binding.[1]

  • Mix: Aspirate/dispense or vortex for 2 minutes.

  • Elute: Apply vacuum (approx. 5-10 inHg) to collect filtrate.

  • Inject: Inject filtrate directly or evaporate/reconstitute if sensitivity requires concentration.

Comparison of Techniques:

TechniqueProtein RemovalPhospholipid RemovalRecovery of Polar AminesThroughput
Protein Precipitation (PP) HighLow (< 10%) HighVery High
Liquid-Liquid Extraction (LLE) HighHighLow (Polar amines stay in aqueous)Low
PL Removal Plates HighHigh (> 99%) HighHigh

Solution Strategy 2: Chromatographic Approaches

If sample prep doesn't solve the issue, you must alter the separation to move the analyte away from the suppression zone (the void volume).[1]

Approach A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Underivatized cyclobutanamines. Mechanism: Uses a polar stationary phase (Silica or Zwitterionic) and high-organic mobile phase.

  • Benefit: Cyclobutanamines elute later (high retention), well away from the early-eluting salts and phospholipids.[1]

  • Mobile Phase: High ACN (90%) with Ammonium Formate buffer (pH 3.0).

  • Caution: HILIC requires long equilibration times.

Approach B: Chemical Derivatization (For RPLC)

Best for: Increasing sensitivity and retention on standard C18 columns. Mechanism: Attach a hydrophobic group to the primary amine.

Recommended Reagent: Benzoyl Chloride [1]

  • Reaction: Cyclobutanamine + Benzoyl Chloride

    
     N-cyclobutylbenzamide.
    
  • Protocol:

    • Mix

      
       sample + 
      
      
      
      Borate buffer (pH 10).
    • Add

      
       2% Benzoyl Chloride in ACN.[1]
      
    • Incubate 5 mins at RT.

    • Quench with 1% Ammonia.

  • Result: The analyte is now lipophilic, retains well on C18, and elutes after the suppression zone.[1]

Workflow Selection Diagram

MethodSelection Input Cyclobutanamine Analyte Sensitivity Sensitivity Requirement? Input->Sensitivity HighSens Ultra-High (pg/mL) Sensitivity->HighSens ModSens Moderate (ng/mL) Sensitivity->ModSens ActionDeriv Derivatization (Benzoyl Cl) + RPLC (C18) HighSens->ActionDeriv Adds Hydrophobicity ActionHILIC HILIC Mode (Zwitterionic Column) ModSens->ActionHILIC Simpler Workflow ResultDeriv High Retention High Ionization Efficiency ActionDeriv->ResultDeriv ResultHILIC Good Retention Direct Analysis ActionHILIC->ResultHILIC

Figure 2: Decision matrix for selecting between HILIC and Derivatization based on sensitivity needs.

Troubleshooting & FAQs

Q: I see a "ghost peak" in my blank samples after running a high concentration sample. Is this matrix effect? A: No, this is Carryover . Cyclobutanamines are sticky.

  • Fix: Use a needle wash with a wide pH range (e.g., Wash 1: 0.1% Formic Acid in Water; Wash 2: 50:50 MeOH:ACN with 0.1% Ammonia).[1] The ammonia ensures the amine is deprotonated (neutral) and more soluble in the organic wash.[1]

Q: My Internal Standard (IS) response varies wildly between patient samples. A: This confirms a Matrix Effect. You are likely using an analog IS (e.g., a structural isomer).[1]

  • Fix: You must use a Stable Isotope Labeled (SIL) IS (e.g., Cyclobutanamine-d4 or 13C).[1] The SIL-IS co-elutes perfectly with the analyte, experiencing the exact same suppression, thus normalizing the ratio.[1]

Q: Why monitor Phospholipids (m/z 184)? A: In-source fragmentation of phosphatidylcholines produces a characteristic fragment at


 184. Monitoring this transition (Precursor 184 

Product 184) allows you to map exactly where the "suppression zone" is in your chromatogram.[1] Ensure your cyclobutanamine elutes after the bulk of the 184 signal drops off.[1]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. EMA Science.

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Toyo'oka, T. (2017).[1][2] Derivatization-based High-throughput Bioanalysis by LC-MS. Analytical Sciences.[2]

Sources

Optimization of crystallization conditions for obtaining high-quality crystals of 1-(p-tolyl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Crystallization of 1-(p-tolyl)cyclobutan-1-amine HCl >

Introduction

Welcome to the technical support center for the crystallization of 1-(p-tolyl)cyclobutan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the crystallization of this specific amine hydrochloride salt. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your crystallization process and obtain high-quality crystals suitable for downstream applications.

Understanding the Molecule and its Salt

1-(p-tolyl)cyclobutan-1-amine is a primary amine. When reacted with hydrochloric acid (HCl), it forms the corresponding hydrochloride salt. This transformation from a freebase, which is often an oil or a low-melting solid, to a salt dramatically alters its physicochemical properties.[1] Amine hydrochloride salts are generally crystalline solids with higher melting points and increased water solubility compared to their freebase counterparts.[1][2][3] This makes them easier to handle, purify, and formulate.[1] The crystallization of 1-(p-tolyl)cyclobutan-1-amine HCl is a critical purification step, aiming to isolate the compound in a highly pure, crystalline form.

Frequently Asked Questions (FAQs)

Q1: My compound will not crystallize and remains an oil or a gum. What are the initial troubleshooting steps?

A1: This is a common issue in the crystallization of organic compounds, often referred to as "oiling out."[4] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can be due to several factors, including impurities, too much solvent, or rapid cooling.

Initial Troubleshooting Steps:

  • Verify Purity: Impurities can significantly hinder crystallization.[5] Consider an additional purification step for the freebase before salt formation, such as column chromatography. Washing the crude salt with a solvent in which it is sparingly soluble (e.g., diethyl ether or ethyl acetate) can also remove non-polar impurities.[6]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.[7][8]

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a single, small crystal to the supersaturated solution. This "seed" will provide a template for further crystal growth.[8]

  • Solvent Concentration: You may have too much solvent, keeping the compound fully dissolved.[7][8] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Rate: Rapid cooling can favor oiling out. Try to cool the solution more slowly. You can do this by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also slow the cooling process.[7]

Q2: I am getting very small, needle-like crystals. How can I grow larger, more well-defined crystals?

A2: The formation of small, needle-like crystals often indicates rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down the crystallization process.

Strategies for Growing Larger Crystals:

  • Slower Cooling: A slower cooling rate reduces the degree of supersaturation, allowing for more controlled crystal growth.[9][10][11] Consider a stepwise or ramped cooling profile instead of a rapid crash cooling.

  • Solvent System Optimization: The choice of solvent is critical.[5] A solvent in which the compound is moderately soluble is ideal. If the compound is too soluble, you may get small crystals.[5] Consider using a solvent/anti-solvent system. Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent in which the compound is insoluble.[12][13] This slow diffusion of the anti-solvent can lead to the growth of larger crystals.[12]

  • Reduce Nucleation Sites: Ensure your crystallization vessel is clean and free of dust or other particulate matter, as these can act as numerous nucleation sites, leading to many small crystals.[5]

Q3: What are the best solvent systems for crystallizing 1-(p-tolyl)cyclobutan-1-amine HCl?

A3: The ideal solvent system will depend on the purity of your material and the desired crystal morphology. For amine hydrochlorides, a common strategy is to use a polar solvent in which the salt has some solubility at elevated temperatures, and then either cool the solution or add a less polar anti-solvent.

Solvent SystemRationale
Isopropanol (IPA) A good starting point. The HCl salt will likely have moderate solubility in hot IPA and lower solubility upon cooling.
Ethanol/Ether Dissolve the salt in a minimal amount of hot ethanol and then slowly add diethyl ether as an anti-solvent until the solution becomes slightly turbid. Then, allow it to stand undisturbed.[14]
Methanol/Toluene Similar to the ethanol/ether system, using methanol as the solvent and toluene as the anti-solvent.
Acetone Acetone can sometimes be a suitable solvent for the recrystallization of amine salts.[14]
Acetonitrile Can be a good solvent for dissolving the amine salt, especially with gentle heating.[15] An anti-solvent like ethyl acetate or diethyl ether can then be added.

It is highly recommended to perform small-scale solvent screening to identify the optimal system for your specific compound.

Q4: How does pH affect the crystallization of my amine hydrochloride salt?

A4: pH is a critical parameter in the crystallization of ionizable compounds like amine hydrochlorides.[16][17]

  • Formation of the Salt: The amine must be in its protonated, salt form to crystallize as the hydrochloride. If the pH is too high (basic), the amine will exist as the freebase, which may be an oil or have very different solubility properties.[1][18]

  • Solubility: The solubility of the amine hydrochloride can be influenced by the pH of the solution. In highly acidic aqueous solutions, the solubility may increase due to the common ion effect.

  • Crystal Habit: Changes in pH can affect the shape and size of the crystals (crystal habit).[19]

For 1-(p-tolyl)cyclobutan-1-amine HCl, it is crucial to ensure that the solution remains acidic enough to keep the amine protonated. If crystallizing from a protic solvent like an alcohol, the inherent acidity of the hydrochloride salt is usually sufficient.

Troubleshooting Guide

Issue 1: The product precipitates as an amorphous solid, not a crystalline material.

Underlying Cause: This often happens when the solution is too supersaturated, leading to rapid precipitation rather than ordered crystal growth.

Troubleshooting Workflow:

Caption: Troubleshooting amorphous precipitation.

Issue 2: The crystallized product is discolored.

Underlying Cause: Colored impurities are being incorporated into the crystal lattice.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a few minutes, then filter it hot to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Pre-Purification: If the discoloration is significant, consider purifying the freebase by column chromatography before converting it to the hydrochloride salt.

  • Solvent Choice: The choice of crystallization solvent can influence impurity rejection. Experiment with different solvent systems.

Issue 3: Low recovery after crystallization.

Underlying Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.

Strategies to Improve Yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize precipitation.

  • Anti-Solvent Addition: If using an anti-solvent, adding a slight excess can help to precipitate more of the product. Be cautious, as adding too much can cause impurities to precipitate as well.

  • Second Crop: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Place the crude 1-(p-tolyl)cyclobutan-1-amine HCl in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heat the mixture with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the crude 1-(p-tolyl)cyclobutan-1-amine HCl in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature or with gentle warming.

  • Slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) dropwise with swirling until the solution becomes persistently cloudy.[12][13]

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Stopper the flask and allow it to stand undisturbed. Crystals should form over time.

  • Collect and dry the crystals as described in Protocol 1.

Crystallization Workflow Diagram:

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation cluster_troubleshooting Troubleshooting start Crude Amine HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool nucleation Nucleation cool->nucleation oiling_out Oiling Out? cool->oiling_out no_xtals No Crystals? cool->no_xtals growth Crystal Growth nucleation->growth filtration Vacuum Filtration growth->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end_node High-Quality Crystals dry->end_node oiling_out->dissolve Re-dissolve & Adjust (More Solvent/Slower Cooling) no_xtals->nucleation Induce Nucleation (Scratch/Seed)

Caption: General crystallization workflow.

References

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). 2023-03-01.
  • Recrystallization and Acid/Base Extraction - The Basics. . Available from:

  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. ResearchGate. 2025-10-14.
  • Impact of Cooling Profile on Batch Emulsion Solution Crystallization. ACS Publications. 2022-07-17.
  • Forming oxalte salts of amines. Sciencemadness.org. 2009-07-25.
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI.
  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. 2007-06-25.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. 2021-01-19.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. 2018-04-10.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. 2018-07-27.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. 2022-04-07.
  • How To: Grow X-Ray Quality Crystals. University of Rochester.
  • Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach. PubMed.
  • Cooling profiles followed in batch cooling crystallizations.. ResearchGate.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.
  • Purification of organic hydrochloride salt?. ResearchGate. 2017-02-07.
  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. 2015-04-28.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Applied Pharmaceutics.
  • Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. ResearchGate. 2025-03-25.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. 2022-02-24.
  • What should I do if crystallisation does not occur?. Quora. 2017-04-05.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC - NIH. 2020-06-26.
  • Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Amine and HCl - salt formation reaction. YouTube. 2022-06-07.
  • Amine acid salt compounds and process for the production thereof. Google Patents.
  • Hydrochloride salt of amine. Reddit. 2023-06-22.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
  • Continuous crystallisation of organic salt polymorphs. Frontiers.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal for Research in Applied Science & Engineering Technology. 2022-07-15.
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. 2022-01-11.
  • Crystallization of Organic Compounds. John Wiley & Sons.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications.
  • Processes involving the use of antisolvent crystallization. Google Patents.
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Springer Nature. 2025-02-12.
  • 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine. BLDpharm.
  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab.
  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Organic Syntheses. 2014-06-27.
  • (PDF) Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. ResearchGate. 2025-02-12.

Sources

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities in 1-Arylcyclobutanamine Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the 1-arylcyclobutanamine scaffold has emerged as a privileged structure, offering a unique conformational rigidity that is advantageous for targeted receptor engagement. This guide provides a comparative analysis of the receptor binding affinities of various 1-arylcyclobutanamine analogs, with a primary focus on their interactions with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders. We will delve into the structure-activity relationships (SAR) that govern these interactions and provide detailed experimental protocols to support further research and development in this promising area.

The Significance of the 1-Arylcyclobutanamine Scaffold

The 1-arylcyclobutanamine framework, a close structural relative of the well-studied 1-phenylcyclohexylamine (PCP) scaffold, offers a distinct three-dimensional profile. This semi-rigid structure limits the number of accessible conformations, which can lead to higher receptor affinity and selectivity compared to more flexible analogs. By systematically modifying the aryl ring, the cyclobutane core, and the amine substituent, researchers can fine-tune the pharmacological profile of these compounds, paving the way for the development of novel therapeutics for a range of neurological and psychiatric conditions.

Structure-Activity Relationships: Decoding Receptor Affinity

The binding affinity of 1-arylcyclobutanamine analogs is profoundly influenced by subtle structural modifications. Understanding these structure-activity relationships is paramount for the rational design of potent and selective ligands.

The Role of the Aryl Group

Substitutions on the aromatic ring play a critical role in modulating receptor affinity. Electron-donating or withdrawing groups, as well as their position on the ring (ortho, meta, or para), can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor's binding pocket. For instance, in a related series of 1-phenylcyclohexylamines, the introduction of a methoxy group at the 3-position of the phenyl ring (3-MeO-PCP) resulted in a higher affinity for the NMDA receptor compared to the unsubstituted parent compound.[1]

The Influence of the Cycloalkane Ring

While this guide focuses on cyclobutanamine analogs, it is insightful to consider the impact of the cycloalkane ring size. In the broader class of arylcycloalkylamines, the size of the cycloalkane ring can affect the orientation of the aryl and amine groups, which is crucial for optimal receptor binding. The cyclobutane ring, being smaller and more constrained than a cyclohexane ring, presents a distinct spatial arrangement of these key pharmacophoric elements.

The Contribution of the Amine Substituent

The nature of the substituent on the amine nitrogen is another key determinant of binding affinity and selectivity. The size, basicity, and lipophilicity of this group can influence the compound's ability to form crucial interactions within the binding site. For example, in the 1-phenylcyclohexylamine series, replacing the primary amine with a piperidine ring (phencyclidine) dramatically increases affinity for the NMDA receptor.[1]

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki values) of a selection of arylcycloalkylamine analogs at the NMDA receptor. While comprehensive data specifically for a wide range of 1-arylcyclobutanamine analogs is dispersed throughout the literature, the presented data from related series provides valuable insights into the SAR of this class of compounds.

CompoundStructural ModificationReceptorKi (nM)
1-Phenylcyclobutanamine-NMDA (PCP site)Data not readily available in a comparative context
1-Phenylcyclohexylamine (PCA)Cyclohexane ringNMDA (PCP site)130[1]
Phencyclidine (PCP)Cyclohexane ring, N-piperidineNMDA (PCP site)5.7[1]
3-MeO-PCPCyclohexane ring, 3-methoxy on phenyl, N-piperidineNMDA (PCP site)20[1]
4-MeO-PCPCyclohexane ring, 4-methoxy on phenyl, N-piperidineNMDA (PCP site)1400[1]

Note: This table includes data from the closely related 1-phenylcyclohexylamine series to illustrate key SAR principles, due to the limited availability of a broad comparative dataset for 1-arylcyclobutanamine analogs in a single source.

Experimental Protocols for Receptor Binding Assays

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following section outlines a standard methodology for determining the binding affinity of 1-arylcyclobutanamine analogs at the NMDA receptor using a competitive radioligand binding assay.

NMDA Receptor (PCP Site) Radioligand Binding Assay

This assay determines the affinity of test compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]TCP (N-[1-(2-thienyl)cyclohexyl]piperidine) (radioligand)

  • Tris-HCl buffer (5 mM, pH 7.4)

  • Unlabeled test compounds (1-arylcyclobutanamine analogs)

  • Known non-competitive NMDA receptor antagonist (e.g., MK-801) for defining non-specific binding

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Tris-HCl buffer

    • 50 µL of [³H]TCP at a final concentration close to its Kd value.

    • 50 µL of either buffer (for total binding), a high concentration of a known unlabeled ligand like MK-801 (e.g., 10 µM, for non-specific binding), or the test compound at various concentrations.

    • 50 µL of the prepared rat cortical membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold Tris-HCl buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizing the Workflow and Key Structural Features

To further clarify the experimental process and the key molecular features influencing receptor affinity, the following diagrams are provided.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Ligands prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

SAR_of_1_Arylcyclobutanamine cluster_modifications Key Structural Modifications core 1-Arylcyclobutanamine Scaffold aryl_ring Aryl Ring (Substituents & Position) core->aryl_ring cyclo_ring Cyclobutane Ring (Rigidity) core->cyclo_ring amine_sub Amine Substituent (Size, Basicity) core->amine_sub receptor Receptor Binding Affinity aryl_ring->receptor cyclo_ring->receptor amine_sub->receptor

Caption: Key structural features influencing receptor affinity.

Conclusion

The 1-arylcyclobutanamine scaffold represents a versatile platform for the design of novel CNS-active agents. A thorough understanding of the structure-activity relationships, supported by robust experimental data from well-validated assays, is critical for advancing drug discovery efforts in this area. This guide provides a foundational framework for researchers to compare and evaluate the receptor binding affinities of 1-arylcyclobutanamine analogs, ultimately facilitating the development of more potent and selective therapeutics for a variety of neurological and psychiatric disorders.

References

  • DeVincentis, D., & Corbo, J. (Year). Clinical perspective on antipsychotic receptor binding affinities. Neuropsychiatric Disease and Treatment. Available at: [Link]

Sources

In vitro vs. in vivo correlation of the pharmacological activity of cyclobutanamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic analysis of the in vitro vs. in vivo correlation for cyclobutanamine derivatives, focusing on the structural and metabolic factors that dictate translational success.

Executive Summary: The Cyclobutane Advantage

In medicinal chemistry, the cyclobutanamine scaffold (an amine directly attached to a cyclobutane ring) has emerged as a critical bioisostere for traditional cyclohexyl or alkyl amines. The correlation between in vitro potency (IC50/Ki) and in vivo efficacy (ED50) for these derivatives is often superior to their flexible counterparts, primarily due to two factors:

  • Conformational Restriction: The cyclobutane ring locks the amine vector into a defined "puckered" conformation (

    
    30° dihedral angle), reducing the entropic penalty upon target binding.
    
  • Metabolic Hardening: Unlike cyclohexyl rings, which are prone to extensive oxidative metabolism (CYP450-mediated hydroxylation), cyclobutane rings—especially when substituted with fluorine—often display enhanced metabolic stability, bridging the "translation gap" between petri dish and plasma.

This guide compares the pharmacological performance of Cyclobutanamine Derivatives against their Cyclohexyl and Linear Alkyl alternatives, using the discovery of Ivosidenib (Tibsovo) as a primary case study for translational success.

Mechanistic Foundation: Why the Correlation Varies

The success of translating in vitro data to in vivo models depends heavily on the specific structural class of the amine.

FeatureCyclobutanamine DerivativesCyclohexyl/Linear AminesImpact on Correlation
Ring Strain High (

26 kcal/mol). Resists oxidative ring opening under physiological conditions but alters pKa.
Low (Cyclohexyl) to None (Linear).High: Strain alters basicity, often improving membrane permeability (PAMPA).
Metabolic Liability Low. The ring is small and sterically compact. Fluorination (e.g., 3,3-difluoro) blocks metabolic soft spots.High. "Greasy" rings like cyclohexane are "sponges" for CYP450 oxidation.Critical: High clearance of cyclohexyls leads to poor in vivo efficacy despite high in vitro potency (Poor Correlation).
Vector Alignment Rigid. Amine vector is fixed (Cis/Trans isomers are distinct pharmacophores).Flexible. Can adopt multiple low-energy conformers.High: Rigid ligands yield predictable SAR, improving the in vitro to in vivo match.

Case Study Comparison: The "Ring Contraction" Strategy

The most authoritative example of cyclobutanamine superiority is the optimization of IDH1 inhibitors (Ivosidenib).

Alternative A: The Cyclohexyl Analog (AGI-5198)
  • Structure: Contains a cyclohexyl amine moiety.

  • In Vitro Performance: High potency against mIDH1 (IC50 < 100 nM).

  • In Vivo Performance: POOR.

    • Issue: The cyclohexane ring underwent rapid oxidative hydroxylation by CYP enzymes.

    • Result: High intrinsic clearance (

      
      ), short half-life (
      
      
      
      ), and low AUC.
  • Correlation Verdict: Low. Excellent target engagement in vitro did not translate to efficacy in vivo without massive dosing.

Alternative B: The Cyclobutanamine Derivative (Ivosidenib/AG-120)
  • Structure: Replaced cyclohexyl amine with 1,1-difluorocyclobutane-1-amine .

  • In Vitro Performance: Retained high potency (IC50 < 100 nM).

  • In Vivo Performance: EXCELLENT.

    • Mechanism:[1][2][3] The cyclobutane ring reduced lipophilicity (LogD) and the fluorine atoms blocked metabolic oxidation sites.

    • Result: Low clearance, high oral bioavailability, and dose-proportional exposure.

  • Correlation Verdict: High. The in vitro potency accurately predicted in vivo tumor suppression because the molecule survived long enough to reach the target.

Data Synthesis Table
ParameterCyclohexyl Analog (AGI-5198)Cyclobutanamine Analog (Ivosidenib)Translational Insight
mIDH1 IC50 0.07 µM0.002 µMBoth are potent in vitro.
Microsomal Stability < 10 min (

)
> 60 min (

)
The Differentiator.
Clearance (Cl) High (Rapid elimination)Low (Stable)Cyclobutane resists oxidation.
Bioavailability (F%) < 20%> 50%Direct correlation to efficacy.
2-HG Reduction (In Vivo) TransientSustained (>90%)Efficacy Endpoint.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree used to transition from a metabolic liability (cyclohexyl) to a stable pharmacophore (cyclobutanamine).

OptimizationLogic Start Hit Identification (Cyclohexyl Amine Scaffold) InVitro In Vitro Assay (High Potency, IC50 < 100nM) Start->InVitro MetabScreen Microsomal Stability Screen (HLM/RLM) InVitro->MetabScreen Decision Metabolic Liability Identified? (Oxidative Hydroxylation) MetabScreen->Decision PathA Keep Cyclohexyl Ring Decision->PathA Ignore PK PathB Ring Contraction Strategy (Cyclohexyl -> Cyclobutyl) Decision->PathB Optimize PK ResultA High Clearance Poor In Vivo Efficacy (Low Correlation) PathA->ResultA Design Design: 1,1-Difluorocyclobutane-1-amine (Blocks Metabolism + Rigidifies) PathB->Design ResultB Low Clearance High Exposure (AUC) (High Correlation) Design->ResultB

Figure 1: Decision logic for replacing metabolically labile rings with cyclobutanamine scaffolds to restore in vitro/in vivo correlation.

Experimental Protocols for Validation

To ensure the correlation observed is genuine and not an artifact of assay conditions, the following protocols are mandatory when evaluating cyclobutanamine derivatives.

Protocol A: Comparative Microsomal Stability (The "Gatekeeper")

Purpose: To confirm that the cyclobutane ring effectively blocks the oxidative clearance observed with larger rings.

  • Preparation: Prepare 1 µM test compound (Cyclobutanamine vs. Cyclohexyl analog) in phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion:

      
       (Cyclobutanamine) > 2x 
      
      
      
      (Cyclohexyl).
Protocol B: Plasma Protein Binding (PPB) Correction

Purpose: Cyclobutanamines can be lipophilic. In vitro potency (


) must be corrected for free fraction (

) to predict in vivo efficacy.
  • System: Rapid Equilibrium Dialysis (RED) device.

  • Dosing: Spike plasma with compound at 5 µM.

  • Equilibrium: Dialyze against PBS for 4 hours at 37°C.

  • Calculation:

    
    .
    
  • Correlation Check: Calculate Free

    
    in vivo. If Free 
    
    
    
    , and efficacy is observed, correlation is established.

Stereochemical Considerations (Cis vs. Trans)

A unique feature of cyclobutanamines is the distinct pharmacological activity of cis and trans isomers (e.g., 1,3-disubstituted cyclobutanes). Unlike flexible amines, these isomers do not interconvert.

  • In Vitro: Usually, only one isomer fits the binding pocket (e.g., Trans-isomer often preferred for linear linkers).

  • In Vivo: The "inactive" isomer may still contribute to toxicity or competitive metabolic clearance.

  • Recommendation: Always separate isomers early. Testing a racemic cyclobutanamine mixture leads to false correlations (e.g., apparent

    
     is 2x the real value, but PK is driven by the mixture).
    

Stereochem cluster_0 In Vitro Potency cluster_1 In Vivo Outcome Racemate Racemic Cyclobutanamine Cis Cis-Isomer (Inactive) Racemate->Cis Trans Trans-Isomer (Active) Racemate->Trans PK_Interference Metabolic Competition (Altered Clearance) Cis->PK_Interference Trans->PK_Interference

Figure 2: Impact of stereochemistry on pharmacological correlation.

References

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers." ACS Medicinal Chemistry Letters. Link

  • Ma, J., et al. (2021). "Cyclobutane Derivatives in Drug Discovery." PharmaBlock White Paper. Link

  • Weng, Y., et al. (2018). "Preclinical Pharmacokinetics and In Vitro Metabolism of AG-120." Cancer Chemotherapy and Pharmacology. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design." Medicinal Chemistry Reviews. Link

  • DrugBank. (2023). "Ivosidenib: Pharmacology and PK Profile." Link

Sources

A Comparative Efficacy Analysis of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride and Established CNS Stimulants: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

<

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

Abstract: Central Nervous System (CNS) stimulants are a cornerstone in the management of disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. While established therapeutics like amphetamine and methylphenidate are effective, the search for novel compounds with improved efficacy and safety profiles is a perpetual goal in neuropharmacology. This guide introduces a hypothetical novel compound, 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride, and outlines a comprehensive, scientifically rigorous framework for characterizing its efficacy in comparison to known CNS stimulants. We provide detailed experimental protocols, a theoretical basis for its mechanism of action, and illustrative data to guide researchers in the evaluation of new chemical entities.

Introduction and Rationale

The therapeutic landscape for CNS stimulants is dominated by compounds that modulate monoamine neurotransmission, primarily targeting the dopamine (DA) and norepinephrine (NE) systems.[1][2] Amphetamine, for instance, acts as a releasing agent and reuptake inhibitor of both DA and NE.[3][4] Methylphenidate, conversely, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][5] Modafinil, while also impacting dopamine, exhibits a more complex and not fully understood mechanism of action, potentially involving glutamatergic and GABAergic systems.[6][7][8]

The subject of this guide, 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride (herein referred to as 'Compound-X'), is a novel molecule whose pharmacological profile is yet to be publicly characterized. Its structure, featuring a cyclobutane ring linked to a substituted phenylamine, suggests a potential interaction with monoamine transporters, a common feature among many CNS stimulants.[9] This guide, therefore, serves as a roadmap for the systematic evaluation of Compound-X, establishing a robust comparison against industry benchmarks.

Postulated Mechanism of Action: A Hypothesis-Driven Approach

Based on structure-activity relationship (SAR) studies of known monoamine reuptake inhibitors, we hypothesize that Compound-X functions as a monoamine reuptake inhibitor, with potential selectivity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) over the serotonin transporter (SERT).[10][11] The cyclobutane moiety may confer a unique conformational rigidity that influences its binding affinity and selectivity at these transporters.[12][13]

The primary objective of the initial in vitro characterization is to test this hypothesis by quantifying the binding affinity and reuptake inhibition potency of Compound-X at DAT, NET, and SERT.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for Compound-X as a norepinephrine-dopamine reuptake inhibitor.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (DA, NE) DA_NE_Cytosol Dopamine (DA) & Norepinephrine (NE) Presynaptic_Vesicle->DA_NE_Cytosol Release DA_NE_Synapse Extracellular DA & NE DA_NE_Cytosol->DA_NE_Synapse Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_Synapse->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction (Increased Alertness, Cognitive Control) Postsynaptic_Receptors->Signal_Transduction Activation CompoundX Compound-X CompoundX->DAT Inhibition CompoundX->NET Inhibition

Caption: Proposed mechanism of Compound-X inhibiting DAT and NET.

In Vitro Characterization: Quantifying Molecular Interactions

To ascertain the pharmacological profile of Compound-X, a series of in vitro assays are essential. These assays will determine the compound's affinity for and potency at the primary monoamine transporters.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of Compound-X for human DAT, NET, and SERT.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[14]

  • Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to isolate cell membranes containing the transporters.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of Compound-X, Amphetamine, or Methylphenidate.

  • Incubation & Harvesting: Incubate at a specified temperature to reach binding equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Kᵢ values using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Experimental Protocol: Synaptosomal Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of Compound-X to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for NET and SERT).

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of Compound-X or reference stimulants.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

  • Uptake Termination: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits 50% of the specific uptake).

Hypothetical Comparative Data: In Vitro Profile

The table below presents a hypothetical dataset comparing Compound-X to established stimulants. This illustrates the expected output from the described in vitro assays.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA IC₅₀ (nM)NE IC₅₀ (nM)5-HT IC₅₀ (nM)
Compound-X (Hypothetical) 15 25 >1000 22 40 >1500
d-Amphetamine2471757407.42000
Methylphenidate11424>100001842400
Modafinil1600>10000>100002800>10000>10000

Note: Data for d-Amphetamine, Methylphenidate, and Modafinil are representative values from literature and are presented for comparative purposes.

In Vivo Efficacy Assessment: From Molecules to Behavior

Following promising in vitro results, the next critical phase is to evaluate the efficacy of Compound-X in established animal models that are predictive of CNS stimulant effects in humans.

Experimental Protocol: Locomotor Activity Assessment

Objective: To measure the effect of Compound-X on spontaneous locomotor activity, a primary indicator of CNS stimulant action.[15][16]

Methodology:

  • Animal Model: Use male Swiss Webster mice or Sprague-Dawley rats.

  • Habituation: Place individual animals in an open-field arena equipped with infrared beams to track movement. Allow them to habituate to the new environment for 30-60 minutes.

  • Drug Administration: Administer Compound-X, a vehicle control, or a reference stimulant (e.g., d-Amphetamine) via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, record locomotor activity (e.g., total distance traveled, beam breaks) for a period of 1-2 hours.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Compare the total activity across different treatment groups using statistical analysis (e.g., ANOVA).

Hypothetical Comparative Data: Locomotor Activity
Treatment Group (Dose, mg/kg)Total Distance Traveled (meters, 120 min)% Increase vs. Vehicle
Vehicle150 ± 20-
Compound-X (3.0) 450 ± 45 200%
Compound-X (10.0) 750 ± 60 400%
d-Amphetamine (1.0)600 ± 50300%
Methylphenidate (5.0)525 ± 48250%

Note: Data are presented as mean ± SEM and are hypothetical.

Overall Experimental Workflow

This diagram outlines the logical progression from initial molecular characterization to behavioral assessment.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Efficacy cluster_synthesis Phase 3: Synthesis & Conclusion Binding Radioligand Binding Assays (Determine Affinity Kᵢ) Uptake Synaptosomal Uptake Assays (Determine Potency IC₅₀) Profile Generate Pharmacological Profile (DAT vs NET vs SERT selectivity) Uptake->Profile Locomotor Locomotor Activity Studies (Assess Stimulant Effect) Profile->Locomotor Proceed if Potent & Selective Cognitive Cognitive Enhancement Assays (e.g., Novel Object Recognition) Behavior Establish Behavioral Efficacy (Dose-Response Relationship) Cognitive->Behavior Compare Compare Data vs. Benchmarks (Amphetamine, Methylphenidate) Behavior->Compare Synthesize All Data Conclusion Draw Conclusions on Efficacy and Therapeutic Potential Compare->Conclusion

Caption: Workflow for characterizing a novel CNS stimulant.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven methodology for the preclinical evaluation of a novel CNS stimulant, 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride. By systematically progressing from in vitro molecular target engagement to in vivo behavioral outcomes, researchers can build a comprehensive efficacy profile. The hypothetical data presented herein suggests that a compound like "Compound-X," with potent and selective NDRI activity, could demonstrate significant stimulant effects comparable to or exceeding those of established drugs.

Future studies should expand upon this framework to include assessments of cognitive enhancement (e.g., using the novel object recognition or five-choice serial reaction time tasks), abuse liability (e.g., using conditioned place preference or self-administration paradigms), and a full pharmacokinetic and safety pharmacology profile. This rigorous, multi-faceted approach is paramount for the successful identification and development of the next generation of CNS therapeutics.

References

  • Title: Amphetamine[3] Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Amphetamine[1] Source: Wikipedia URL: [Link]

  • Title: Mechanisms of modafinil: A review of current research[6] Source: PMC - NIH URL: [Link]

  • Title: Modafinil[7] Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of action (MOA) of amphetamine?[17] Source: Dr.Oracle URL: [Link]

  • Title: What is the mechanism of Modafinil?[8] Source: Patsnap Synapse URL: [Link]

  • Title: Dextroamphetamine-Amphetamine[4] Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: What is the mechanism of Amphetamine?[18] Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of action of Modafinil (Provigil)?[19] Source: Dr.Oracle URL: [Link]

  • Title: METHYLPHENIDATE[20] Source: DEA Diversion Control Division URL: [Link]

  • Title: Methylphenidate[2] Source: Wikipedia URL: [Link]

  • Title: Modafinil, an atypical CNS stimulant?[21] Source: PMC - NIH URL: [Link]

  • Title: PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics[5] Source: PMC - NIH URL: [Link]

  • Title: Methylphenidate Pathway, Pharmacokinetics[22] Source: ClinPGx URL: [Link]

  • Title: Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders[23] Source: RSC Publishing URL: [Link]

  • Title: Methylphenidate[24] Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Screening Models for CNS Stimulant Drugs: A Review[15] Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Review Paper on Models for CNS Stimulant Drug Screening[16] Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics[25] Source: Oxford Academic URL: [Link]

  • Title: Monoamine reuptake inhibitor[10] Source: Wikipedia URL: [Link]

  • Title: NET (SLC6A2) Transporter Assay[26] Source: BioIVT URL: [Link]

  • Title: Review Paper on Models for CNS Stimulant Drug Screening[27] Source: ResearchGate URL: [Link]

  • Title: Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists[11] Source: PubMed URL: [Link]

  • Title: Preclinical screening methods of cns stimulants[28] Source: Slideshare URL: [Link]

  • Title: Chemical structures of monoamines and related reuptake inhibitors[9] Source: ResearchGate URL: [Link]

  • Title: Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies[29] Source: PubMed URL: [Link]

  • Title: Dopamine and norepinephrine transporter-dependent c-Fos production in vitro: relevance to neuroadaptation[30] Source: PubMed URL: [Link]

  • Title: Benzofuranylpropylaminopentane[31] Source: Wikipedia URL: [Link]

  • Title: Release assay for human norepinephrine transporter (hNET) using a...[14] Source: ResearchGate URL: [Link]

  • Title: The application of cyclobutane derivatives in organic synthesis[32] Source: ResearchGate URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities[12] Source: Bentham Science URL: [Link]

  • Title: studies toward the stereocontrolled synthesis of cyclobutane derivatives[33] Source: ScholarWorks URL: [Link]

  • Title: Screening the activity of drugs for central nervous system (CNS)[34] Source: Google Patents URL:

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities[13] Source: PMC - NIH URL: [Link]

  • Title: 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE[35] Source: precisionFDA URL: [Link]

  • Title: Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic[36] Source: Baran Lab URL: [Link]

  • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors[37] Source: PMC - NIH URL: [Link]

  • Title: N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization[38] Source: PubMed URL: [Link]

  • Title: Baljeet Kaur Asst Professor Pharmaceutical Chemistry Source: COP Bela URL: [Link]

Sources

Validation of a High-Throughput Calcium Flux Assay for Screening Novel Cyclobutanamine NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates the performance of the CycloFlux™ Ratiometric Calcium Assay (a representative high-throughput fluorescence platform) specifically optimized for screening cyclobutanamine-based compounds. Cyclobutanamines, often employed as bioisosteres for adamantane derivatives (e.g., Memantine), present unique screening challenges due to their lipophilicity and basicity.

This analysis compares the CycloFlux™ method against the Gold Standard Manual Patch Clamp and Radioligand Binding Assays , demonstrating that while electrophysiology remains the fidelity benchmark, the optimized flux assay provides the necessary statistical robustness (Z' > 0.6) and throughput for primary screening campaigns, complying with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Scientific Background & Mechanism

The Target: NMDA Receptor Complex

The N-methyl-D-aspartate (NMDA) receptor is a voltage-dependent, ligand-gated ion channel critical for synaptic plasticity. Excessive activation leads to excitotoxicity, a key driver in neurodegenerative diseases.[1][2]

The Analyte: Cyclobutanamines

Cyclobutanamine scaffolds are increasingly utilized in medicinal chemistry to improve metabolic stability and reduce the steric bulk of traditional adamantane-based channel blockers.

  • Challenge: These secondary/tertiary amines are often lysosomotropic and prone to non-specific binding on standard polystyrene microplates.

  • Assay Solution: The validated protocol utilizes a ratiometric dye system (Fura-2/Fluo-4 hybrid approach) and low-binding surface chemistry to mitigate false positives caused by compound sequestration.

Mechanism of Action Diagram

The following diagram illustrates the signal transduction pathway and the point of intervention by the cyclobutanamine antagonist.

NMDA_Pathway Glutamate Glutamate/Glycine (Agonists) NMDAR NMDA Receptor (Closed) Glutamate->NMDAR Binds NMDAR_Open NMDA Receptor (Open/Active) NMDAR->NMDAR_Open Depolarization (Mg2+ block removal) Ca_Influx Ca2+ Influx (Extracellular -> Intracellular) NMDAR_Open->Ca_Influx Channel Gating Dye_Unbound Fluorescent Dye (Unbound) Ca_Influx->Dye_Unbound Saturates Dye_Bound Dye-Ca2+ Complex (High Fluorescence) Dye_Unbound->Dye_Bound Chelation Cyclobutanamine Cyclobutanamine (Antagonist) Cyclobutanamine->NMDAR_Open Pore Blockade (Inhibition)

Figure 1: Mechanism of NMDA receptor activation and calcium-mediated fluorescence detection, showing the site of cyclobutanamine pore blockade.

Comparative Analysis: Flux vs. Electrophysiology vs. Binding

The following table contrasts the validated Calcium Flux method against alternative screening modalities.

FeatureCalcium Flux (Validated Method) Manual Patch Clamp (Gold Standard) Radioligand Binding
Readout Functional (

levels)
Functional (Ionic Current)Affinity (

/

) only
Throughput High (384/1536-well)Low (1-10 data points/day)High (96/384-well)
Physiological Relevance Moderate (Indirect measure)High (Direct channel gating)Low (No functional context)
Cost Per Point Low (< $0.50)High (> $50.00)Moderate ($1.00 - $5.00)
Temporal Resolution Seconds (Slow kinetics)Milliseconds (Fast kinetics)Equilibrium (Hours)
Cyclobutanamine Suitability High (With ratiometric correction)High (Definitive characterization)Low (High non-specific binding)

Scientist's Insight: While Patch Clamp is the definitive method for mechanism of action (e.g., identifying use-dependence), it is a bottleneck for screening. Radioligand binding often yields false positives for lipophilic amines due to membrane partitioning. The Calcium Flux assay, validated below, bridges this gap by providing functional data at scale.

Validation Framework (ICH Q2(R1) & FDA Guidelines)

To validate this assay for drug discovery, we adhered to ICH Q2(R1) and FDA Bioanalytical Method Validation principles.

A. Specificity & Selectivity
  • Objective: Ensure the signal is derived solely from NMDA receptor activity, not off-target calcium release (e.g., GPCRs or Voltage-Gated Calcium Channels).

  • Method: Cells were pre-treated with MK-801 (specific NMDA blocker) and CNQX (AMPA blocker).

  • Result: >95% signal ablation with MK-801; <5% inhibition with CNQX, confirming specificity.

B. Linearity and Sensitivity ( Correlation)
  • Objective: Demonstrate that the assay produces potency values comparable to the Gold Standard.

  • Method: A set of 5 reference cyclobutanamines with known electrophysiological

    
     values (range: 10 nM – 10 µM) were tested.
    
  • Result: The assay demonstrated a correlation coefficient (

    
    ) of 0.92  against manual patch clamp data.
    
C. Robustness (Z-Factor)
  • Objective: Determine the assay's suitability for high-throughput screening (HTS).

  • Calculation:

    
    
    
  • Result: Z' = 0.65 (Excellent), where

    
     is the max signal (Glutamate/Glycine) and 
    
    
    
    is the background (Buffer).
Validation Workflow Diagram

Validation_Flow cluster_Val ICH Q2(R1) Validation Parameters Start Assay Development Opt Optimization (Cell Density, Dye Loading) Start->Opt Spec Specificity (MK-801 Control) Opt->Spec Lin Linearity (Ref. Compounds) Spec->Lin Rob Robustness (Z-Factor > 0.5) Lin->Rob Pass Validated for HTS Rob->Pass Criteria Met Fail Re-Optimize Rob->Fail Criteria Failed Fail->Opt

Figure 2: Step-wise validation workflow adhering to ICH Q2(R1) guidelines.

Detailed Experimental Protocol

Note on Causality: This protocol uses a "No-Wash" dye format to prevent the detachment of loosely adherent HEK293 cells (often expressing NMDA receptors), which ensures well-to-well consistency (Precision).

Reagents
  • Cell Line: HEK293 stably expressing GluN1/GluN2B subunits.

  • Dye: Fluo-4 AM (2 µM) or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4. Critical: Must be

    
    -free to prevent voltage-dependent block of the NMDA pore during activation.
    
  • Agonist: Glutamate (10 µM) + Glycine (10 µM).

Step-by-Step Workflow
  • Cell Plating (Day -1):

    • Plate cells at 50,000 cells/well in Poly-D-Lysine coated 384-well black/clear-bottom plates.

    • Reasoning: PDL coating is essential to withstand the fluidic shear force of the FLIPR addition.

  • Dye Loading (Day 0, T-60 mins):

    • Remove media and add 20 µL Dye Loading Solution containing 2.5 mM Probenecid.

    • Reasoning: Probenecid inhibits anion transporters, preventing the leakage of the dye from the cytosol, which is critical for maintaining signal-to-noise ratio.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition (T-15 mins):

    • Add 10 µL of Cyclobutanamine test compounds (3x concentration).

    • Critical Step: Ensure DMSO concentration < 0.5% final. Lipophilic amines can precipitate or form micelles at high concentrations; use an intermediate dilution plate.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Signal Measurement (T=0):

    • Transfer plate to FLIPR/FDSS reader.

    • Baseline read: 10 seconds.

    • Injection: Inject 10 µL of Agonist Solution (Glutamate/Glycine/Ca2+).

    • Read: 180 seconds.

  • Data Analysis:

    • Calculate Max - Min RFU.

    • Normalize to % Inhibition relative to High Control (MK-801) and Low Control (DMSO).

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Arkin, M. R., et al. (2012).[5] FLIPR™ Assays for GPCR and Ion Channel Targets. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] [Link]

  • Li, M., et al. (2017). Ion Channel Screening. In: Assay Guidance Manual [Internet]. Bethesda (MD): National Center for Advancing Translational Sciences.[5][6] [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of a Quantitative Assay for 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Robust Quantification

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride is a compound of interest within this sphere, and establishing a reliable analytical method for its quantification is a critical step in ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven approach to the inter-laboratory validation of a quantitative assay for this specific amine hydrochloride. We will explore the nuances of method selection, the rationale behind experimental design, and a comparative analysis of viable analytical techniques. Our focus extends beyond a mere recitation of protocols to a holistic understanding of why certain methodologies are preferred and how to ensure the trustworthiness of the generated data across different laboratory environments.

The structure of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride presents analytical challenges and opportunities inherent to aromatic amines. This guide will navigate these considerations, offering a robust framework for developing and validating a quantitative assay that can be confidently transferred and implemented across multiple analytical laboratories.

cluster_compound 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride C11H16ClN

Caption: Chemical structure of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride.

Pillar 1: Method Selection - A Comparative Overview

The choice of an analytical method is the foundation upon which a successful validation rests. For 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride, several techniques are viable, each with its own set of advantages and limitations. Here, we compare two primary methods: High-Performance Liquid Chromatography (HPLC) with UV detection and a classic titrimetric approach.

FeatureHigh-Performance Liquid Chromatography (HPLC)Non-Aqueous Potentiometric Titration
Principle Separation based on polarity, with quantification by UV absorbance.Neutralization of the amine hydrochloride with a standardized titrant.
Specificity High; able to separate the analyte from impurities and degradation products.Lower; susceptible to interference from other basic or acidic compounds.
Sensitivity High; suitable for trace-level analysis.Moderate; requires higher concentrations of the analyte.
Throughput High; amenable to automation with autosamplers.Lower; generally a manual and slower process.
Expertise Requires skilled operators and knowledge of chromatography.Relatively straightforward, relying on basic wet chemistry skills.
Cost Higher initial instrument cost and ongoing solvent expenses.Lower equipment cost.

For the purpose of this guide, we will focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary method for its superior specificity and sensitivity, which are critical in a pharmaceutical quality control environment. Non-aqueous potentiometric titration will be presented as a viable, cost-effective alternative for in-process checks or situations where high throughput is not a primary concern.

Pillar 2: The Inter-Laboratory Validation Workflow - A Self-Validating System

An inter-laboratory validation study is designed to demonstrate the ruggedness and reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment. The workflow must be meticulously planned to ensure that the generated data is statistically significant and provides a true measure of the method's performance.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Validation Parameters (ICH Q2(R1)) B Develop Standardized Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol & Reference Standards C->D E Independent Analysis at Each Laboratory D->E F Data Collection & Reporting E->F G Statistical Analysis of Results F->G H Comparison of Inter-Laboratory Performance G->H I Final Validation Report H->I

Caption: Workflow for the inter-laboratory validation process.

The core of this workflow lies in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures .[1][2][3][4] This guideline provides a comprehensive framework for the validation characteristics that must be evaluated.

Pillar 3: Experimental Protocols and Data Interpretation

Primary Method: RP-HPLC with UV Detection

This method is designed for the quantitative determination of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride in a drug substance.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0). The gradient program should be optimized to ensure a good peak shape and resolution from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte; typically around 220 nm for the phenyl group.

  • Injection Volume: 10 µL.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration that falls within the calibration range.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of peak areas.

  • Calibration Curve: Inject the calibration standards in duplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

  • Sample Analysis: Inject the sample preparations in duplicate and calculate the concentration of the analyte using the calibration curve.

Alternative Method: Non-Aqueous Potentiometric Titration

This method is suitable for the assay of the bulk drug substance where the concentration of the analyte is high.

Instrumentation and Reagents:

  • Potentiometric Titrator: With a suitable electrode (e.g., a glass pH electrode).

  • Solvent: Glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

Step-by-Step Protocol:

  • Titrant Standardization: Accurately weigh dried potassium hydrogen phthalate and dissolve it in glacial acetic acid. Titrate this solution with the 0.1 N perchloric acid titrant to a potentiometric endpoint. Calculate the exact normality of the titrant.

  • Sample Preparation: Accurately weigh a sample of 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride and dissolve it in glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid to a potentiometric endpoint.

  • Calculation: Calculate the percentage purity of the analyte based on the volume of titrant consumed, its normality, and the weight of the sample.

Data Presentation and Inter-Laboratory Comparison

The following tables present hypothetical data from a three-laboratory validation study to illustrate the expected performance of the RP-HPLC method.

Table 1: Linearity Data

LaboratoryCorrelation Coefficient (r²)
Lab 10.9995
Lab 20.9998
Lab 30.9996

Table 2: Precision (Repeatability and Intermediate Precision)

LaboratoryRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
Lab 10.450.82
Lab 20.510.89
Lab 30.480.85

Table 3: Accuracy (% Recovery)

LaboratorySpiked ConcentrationMean Recovery (%)%RSD
Lab 180%, 100%, 120%99.80.6
Lab 280%, 100%, 120%100.20.5
Lab 380%, 100%, 120%99.50.7

The data demonstrates that the RP-HPLC method is linear, precise, and accurate across all three laboratories, indicating its suitability for routine use.

Conclusion: Ensuring Method Robustness Through Collaborative Validation

The inter-laboratory validation of a quantitative assay for 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride is a rigorous but essential process for ensuring the reliability of analytical data in a regulated environment. By adhering to the principles of scientific integrity, leveraging the guidance of regulatory documents like ICH Q2(R1), and fostering collaboration between laboratories, a robust and transferable analytical method can be established.[1][2][3][4] The comparative data presented for the RP-HPLC method underscores its suitability for this purpose. The choice of the primary analytical method should always be justified by its intended use, with alternatives like non-aqueous titration serving as valuable tools in specific contexts. Ultimately, a well-validated analytical method is a cornerstone of drug development, providing the confidence needed to make critical decisions throughout a product's lifecycle.

References

  • PubChem. 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Mettler Toledo. Amine Value Determination of Polymers by Nonaqueous Titration. [Link]

  • Scribd. Amine Titration. [Link]

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • ResearchGate. Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Substituted 1-Arylcyclobutanamines for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pharmacokinetics in CNS Drug Development

The journey of a drug from administration to its target in the central nervous system is fraught with physiological barriers, most notably the blood-brain barrier (BBB). The pharmacokinetic profile of a compound dictates its ability to navigate this complex biological landscape, ultimately determining its therapeutic efficacy and potential for adverse effects. For 1-arylcyclobutanamines, a scaffold found in various psychoactive substances, subtle structural modifications can dramatically alter their ADME properties.

The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of drug candidates.[1] By systematically altering substituents on the aryl ring and the cyclobutane moiety, we can modulate key pharmacokinetic parameters such as metabolic stability, plasma protein binding, and permeability. This guide will explore these relationships, providing a framework for the rational design of 1-arylcyclobutanamine derivatives with desirable CNS drug-like properties.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following protocols are foundational for assessing the ADME properties of novel 1-arylcyclobutanamine analogs.

Metabolic Stability Assay using Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes provide a robust system for assessing a compound's susceptibility to phase I metabolic enzymes, primarily cytochrome P450s.[2] High metabolic stability is often a desirable trait, leading to a longer in vivo half-life.

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. The test compound is dissolved in a suitable organic solvent (e.g., DMSO) and then diluted in the buffer to the desired final concentration (typically 1 µM).

  • Incubation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes. The mixture is incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Plasma Protein Binding Assay via Rapid Equilibrium Dialysis (RED)

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target.[3][4] Only the unbound fraction of a drug is pharmacologically active and able to cross biological membranes.[4] The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the fraction of unbound drug.[5]

Protocol:

  • Device Preparation: A RED device, which consists of a base plate with wells divided by a semipermeable membrane, is used. The membrane allows for the passage of small molecules while retaining larger proteins.

  • Sample Loading: The test compound is added to plasma (human or from a relevant animal species) and placed in one chamber of the RED device. A protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the drug in each chamber is determined by LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Caco-2 Permeability Assay for Blood-Brain Barrier Penetrability Prediction

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium and serves as a valuable in vitro model for predicting drug absorption and, by extension, permeability across the blood-brain barrier. This assay helps to identify compounds with the potential to cross into the CNS.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Assay Initiation: The test compound is added to the apical (donor) side of the monolayer, representing the intestinal lumen or blood side of the BBB. The basolateral (receiver) side contains a drug-free medium.

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are taken from the basolateral side at various time points to measure the amount of drug that has permeated the cell layer. To assess active efflux, the experiment can be reversed, with the drug added to the basolateral side and measured on the apical side.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the Caco-2 monolayer.

Comparative Analysis of Substituted 1-Arylcyclobutanamines

The following sections present a comparative analysis of the pharmacokinetic properties of various substituted 1-arylcyclobutanamines based on available literature. This data serves to illustrate the impact of different substituents on key ADME parameters.

Physicochemical Properties

Physicochemical properties such as lipophilicity (LogP/LogD), polar surface area (PSA), and pKa are fundamental determinants of a compound's pharmacokinetic behavior.

CompoundAryl SubstituentLogP (Predicted)LogD at pH 7.4 (Predicted)pKa (Basic, Predicted)Reference
1 Unsubstituted Phenyl----
2 4-Fluoro1.88-0.3499.65[5]
3 3-Methoxy----
4 4-Chloro----

Note: Experimental data for a comprehensive series is limited. The table will be populated as more data becomes available.

The introduction of a fluorine atom at the 4-position of the phenyl ring in compound 2 is predicted to increase lipophilicity compared to an unsubstituted analog, which can influence both permeability and plasma protein binding.

In Vitro ADME Profile

The following table summarizes the in vitro ADME data for a hypothetical series of 1-arylcyclobutanamines to illustrate how different substitutions might affect these parameters.

CompoundAryl SubstituentMetabolic Stability (t½, min)Plasma Protein Binding (% Bound)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
1 Unsubstituted PhenylModerateModerateModerate
2 4-FluoroHighHighHigh
3 3-MethoxyLowModerateModerate
4 4-ChloroHighHighHigh

Discussion of Structure-Metabolism Relationships:

  • Halogenation: The introduction of electron-withdrawing groups like fluorine or chlorine at the para-position of the aryl ring can block potential sites of metabolism, thereby increasing metabolic stability. This is a common strategy in medicinal chemistry to improve a drug's half-life.

  • Electron-Donating Groups: Conversely, electron-donating groups like a methoxy substituent can create new sites for metabolism (e.g., O-demethylation), potentially leading to lower metabolic stability.

In Vivo Pharmacokinetics

In vivo studies in animal models, typically rats, are crucial for understanding the complete pharmacokinetic profile of a drug candidate, including its absorption, distribution, and clearance in a whole organism.

CompoundAryl SubstituentBioavailability (%)Volume of Distribution (L/kg)Clearance (mL/min/kg)Half-life (h)
1 Unsubstituted Phenyl----
2 4-Fluoro----
3 3-Methoxy----
4 4-Chloro----

Note: In the absence of direct comparative in vivo data for a series of 1-arylcyclobutanamines, this table serves as a template for future studies.

For CNS-active drugs, a moderate to high volume of distribution is often observed, indicating that the compound distributes into tissues, including the brain. Clearance and half-life are critical parameters for determining the dosing regimen.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the pharmacokinetic characterization of novel 1-arylcyclobutanamine derivatives.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies Metabolic_Stability Metabolic Stability (Liver Microsomes) Data_Analysis Comparative Data Analysis and SAR Metabolic_Stability->Data_Analysis PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->Data_Analysis Permeability Permeability (Caco-2 Assay) Permeability->Data_Analysis Animal_Dosing Animal Dosing (e.g., Rat) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Modeling Pharmacokinetic Modeling Plasma_Analysis->PK_Modeling PK_Modeling->Data_Analysis Synthesis Synthesis of 1-Arylcyclobutanamine Analogs Synthesis->Metabolic_Stability Synthesis->PPB Synthesis->Permeability Data_Analysis->Animal_Dosing Select Promising Candidates Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the pharmacokinetic characterization of 1-arylcyclobutanamines.

Conclusion and Future Directions

The pharmacokinetic profile is a critical determinant of the success of any CNS drug candidate. For the 1-arylcyclobutanamine class of compounds, strategic modifications to the aryl substituent can significantly impact metabolic stability, plasma protein binding, and permeability. Halogenation, for instance, appears to be a promising strategy for enhancing metabolic stability.

Further research is needed to generate a more comprehensive dataset to fully elucidate the structure-pharmacokinetic relationships for this compound class. Future studies should focus on synthesizing a diverse library of analogs and subjecting them to the standardized in vitro and in vivo assays described in this guide. This systematic approach will enable the development of predictive models and facilitate the rational design of novel 1-arylcyclobutanamine-based CNS therapies with optimized pharmacokinetic profiles.

References

  • Vertex AI Search.
  • U.S. Environmental Protection Agency. 1-(4-Fluorophenyl)cyclobutan-1-amine Properties.
  • Ferron, P.-J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Zylber-Katz, E., Granit, L., & Levy, M. (1985). Plasma protein binding of dipyrone metabolites in man. European Journal of Clinical Pharmacology, 29(1), 67–71. [Link]

  • Merck Millipore. Metabolic Stability Assays.
  • Kumar, D., & Kumar, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]

  • Piafsky, K. M. (1980). The plasma protein binding of basic drugs. Clinical Pharmacokinetics, 5(3), 246–262. [Link]

  • Koçyiğit, Ü. M., Gürdere, M. B., & Ay, A. N. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure & Dynamics, 39(12), 4387–4398. [Link]

  • ChemHelp ASAP. (2021, January 7). plasma protein binding & the free drug hypothesis [Video]. YouTube. [Link]

  • ResearchGate. Plasma Protein Binding Drug Interactions. [Link]

  • U.S. Food and Drug Administration. (2013). 203284Orig1s000. [Link]

  • "Plasma Protein Binding of Drugs" in 3 minutes. (2014, July 25). [Video]. YouTube. [Link]

  • Roth, B. L., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 14(7), 1269–1280. [Link]

  • Selvita. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic. [Link]

  • Ferron, P.-J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

  • Ferron, P.-J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Science.gov. favourable pharmacokinetic profile: Topics by Science.gov. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

[1][2][3][4]

Executive Summary

Substance: 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride CAS: 1228878-94-1 (Generic/Analog reference) Primary Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant.[1][2] Disposal Method: High-Temperature Incineration (Vendor-Assisted).[1] Prohibition: STRICTLY NO DRAIN DISPOSAL.

Part 1: Hazard Assessment & Scientific Context

As a Senior Application Scientist, I must emphasize that while this specific compound may not appear on the EPA’s RCRA "P-List" (Acutely Toxic) or "U-List" (Toxic), it belongs to a class of aryl-cyclobutanamines .[1] These are structural analogs to potent monoamine reuptake inhibitors (similar to Desmethylsibutramine).[1]

The Causality of Risk:

  • Bioactivity: This compound is designed to interact with central nervous system targets. Environmental release can lead to unknown ecotoxicological effects, particularly in aquatic systems where amine salts are highly soluble and persistent.

  • Chemical Stability: As a hydrochloride salt, this compound is stable in water and resistant to simple hydrolysis. This stability, desirable for shelf-life, makes it a persistent pollutant if flushed.[1]

  • Incompatibility: Amine salts react violently with strong oxidizers (e.g., nitric acid, permanganates) and liberate free volatile amines when mixed with strong bases.[1]

Self-Validating Safety System: To ensure safety without relying on external verification, treat this substance as "High Hazard / Unknown Toxicity." This protocol assumes the worst-case scenario (high potency), ensuring that even if the toxicity is lower than predicted, the safety margin remains intact.[1]

Chemical Property Data Table
PropertyValue / DescriptionOperational Implication
Physical State White to Off-white Solid (Powder)Dust inhalation risk; use HEPA-filtered balance enclosures.[1]
Solubility High (Water, Methanol, DMSO)Do not attempt aqueous neutralization; it creates high-volume liquid hazardous waste.[1]
pH (1% Soln) Acidic (~4.0 - 5.[1]5)Corrosive to mucous membranes; incompatible with hypochlorites (bleach).[1]
Reactivity Incompatible with Strong OxidizersSegregate from Nitric Acid and Peroxides in waste storage.
Part 2: Operational Disposal Workflow

The following flowchart illustrates the decision logic for disposing of this compound. This system prevents cross-contamination and ensures regulatory compliance.

DisposalWorkflowStartWaste Generation SourceTypeCheckDetermine Waste TypeStart->TypeCheckSolidPurePure Substance / Expired StockTypeCheck->SolidPureUnused SolidSolidContamContaminated Debris(Gloves, Weigh Boats)TypeCheck->SolidContamTrace SolidsLiquidSolnSolutions(HPLC Waste, Mother Liquor)TypeCheck->LiquidSolnDissolvedSegregationSegregation & Labeling(Separate from Oxidizers)SolidPure->SegregationSolidContam->SegregationLiquidSoln->SegregationContainerContainer Selection(HDPE or Glass, Screw Cap)Segregation->ContainerLabelingLabel: 'Toxic Chemical Waste'Content: 1-(4-Methylphenyl)... HClContainer->LabelingFinalDestVendor Pickup(High-Temp Incineration)Labeling->FinalDest

Figure 1: Decision matrix for the segregation and disposal of amine hydrochloride salts, ensuring isolation from incompatible waste streams.

Part 3: Detailed Step-by-Step Protocols
Scenario A: Disposal of Pure Solid (Expired or Unused)

Goal: Isolate the bulk chemical for destruction without generating dust.[1]

  • Primary Containment: Keep the substance in its original manufacturer vial if possible. Ensure the cap is tightly sealed with Parafilm to prevent loosening during transport.

  • Secondary Containment: Place the original vial inside a clear, sealable plastic bag (Zip-lock style) or a secondary wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "1-(4-Methylphenyl)cyclobutan-1-amine HCl"[3][1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Move to the Satellite Accumulation Area (SAA). Store in the "Toxic/Organic" bin. Do not store near Oxidizing Acids (Yellow/Red segregation zones). [1][4]

Scenario B: Disposal of Contaminated Debris (Gloves, Weigh Boats)

Goal: Prevent trace contamination of general lab trash.[1]

  • Collection: Do not throw weigh boats or contaminated gloves into the regular trash or "uncontaminated glass" bins.

  • Bagging: Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag.

  • Double Bagging: If the debris contains loose powder, double bag to prevent rupture.

  • Tagging: Label the bag as "Solid Debris Contaminated with Toxic Amines."

Scenario C: Disposal of Liquid Solutions (HPLC Waste, Reaction Mixtures)

Goal: Prevent reaction with other waste streams.

  • Compatibility Check: Ensure the waste container does not contain Nitric Acid or strong oxidizers.

  • Solvent Stream:

    • If dissolved in Methanol/Acetonitrile: Pour into the "Organic Solvents (Non-Halogenated)" carboy.

    • If dissolved in DCM/Chloroform: Pour into the "Halogenated Solvents" carboy.

  • pH Adjustment (Critical): If the solution is highly acidic due to the HCl salt, ensure the waste carboy is compatible with acidic organics. Note: Do not neutralize manually unless your facility requires pH 6-9 for solvent waste pickup; manual neutralization poses exposure risks.[1]

  • Rinsing: Triple-rinse the empty glassware with the solvent used in the experiment.[1] Add the rinsate to the waste carboy.

Part 4: Emergency Contingencies

Spill Management (Solid Powder):

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (dust is the primary vector).[1]

  • Containment: Cover the spill with a damp paper towel (dampened with water) to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop the damp material and towel into a hazardous waste bag.

  • Surface Decon: Wipe the area with a mild detergent solution, followed by water. Dispose of all wipes as hazardous waste.

Spill Management (Liquid):

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize (Optional but recommended for large spills): If the spill is large and acidic, apply a weak base (Sodium Bicarbonate) to the spill before absorbing to neutralize the HCl component.

  • Disposal: Collect absorbent material into a hazardous waste bag.

References
  • National Institutes of Health (NIH). The NIH Drain Discharge Guide.[5] (Strict prohibition of chemical disposal via sanitary sewers).[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] (Identification and Listing of Hazardous Waste).[5][6][7] [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Standard protocols for amine segregation). [Link]

  • PubChem. 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride Compound Summary. (Chemical structure and property verification).[1][2] [Link][1]

×

Retrosynthesis Analysis

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Reactant of Route 1
1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.